3-Chloro-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRGLRWMPEARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584261 | |
| Record name | (3-Chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-82-1 | |
| Record name | (3-Chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3-Chloro-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Its utility is particularly noted in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone in the construction of complex organic molecules and active pharmaceutical ingredients.[1][2] This document details the prevalent synthesis methodology, including experimental protocols and quantitative data, to assist researchers in the effective production of this versatile reagent.
Synthesis Pathway
The most common and effective method for the synthesis of this compound involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then reacted with a borate ester, followed by acidic hydrolysis. The primary starting material for this synthesis is 1-bromo-3-chloro-2-fluorobenzene. The reaction proceeds via a lithium-halogen exchange to form a highly reactive aryllithium species, which then acts as a nucleophile.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for structurally similar arylboronic acids.[3][4]
Materials:
-
1-Bromo-3-chloro-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Chloroform
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-3-chloro-2-fluorobenzene and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour after the addition is complete.
-
Borylation: Trimethyl borate is added slowly to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Quenching and Workup: The reaction is quenched by the slow addition of 1N hydrochloric acid, and the mixture is allowed to warm to room temperature with vigorous stirring.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate or another suitable organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of chloroform and hexanes to yield this compound as a white solid.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of a structurally related compound, 4-chloro-2-fluorophenylboronic acid, which can be considered indicative for the synthesis of the 3-chloro isomer.[3]
| Parameter | Value |
| Starting Material | 1-bromo-4-chloro-2-fluorobenzene |
| Moles of Starting Material | 238.7 mmol |
| Moles of n-Butyllithium | 250 mmol |
| Moles of Trimethyl borate | 286 mmol |
| Yield | 81% |
| Product Weight | 33.7 g |
| Product Moles | 193.3 mmol |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, including pharmaceutical development and material science.[1] The protocol described in this guide, based on the lithiation of 1-bromo-3-chloro-2-fluorobenzene followed by borylation, offers a reliable and efficient route to this important building block. By carefully controlling the reaction conditions, particularly temperature, researchers can achieve good yields of the desired product. The methodologies and data presented herein are intended to provide a solid foundation for scientists and professionals engaged in the synthesis and application of this versatile chemical compound.
References
An In-depth Technical Guide to 3-Chloro-2-fluorophenylboronic Acid (CAS No. 352535-82-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylboronic acid is a substituted arylboronic acid that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both chloro and fluoro substituents on the phenyl ring, make it a sought-after reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, with a focus on its utility in pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 352535-82-1 | [1][4] |
| Molecular Formula | C₆H₅BClFO₂ | [1][4] |
| Molecular Weight | 174.37 g/mol | [1] |
| Melting Point | 247-255 °C | [1][3] |
| Boiling Point | 315.1 ± 52.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Store at room temperature in a cool, dry place. | [3][5] |
Synthesis
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (such as a Grignard or organolithium species) with a trialkyl borate followed by acidic hydrolysis.
A plausible synthetic route is outlined below:
General Experimental Protocol for Arylboronic Acid Synthesis
-
Lithiation: A solution of the corresponding aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this cooled solution, a stoichiometric amount of an organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the aryllithium species.
-
Borylation: A trialkyl borate, such as trimethyl borate, is then added to the reaction mixture, again at low temperature. The mixture is allowed to slowly warm to room temperature.
-
Hydrolysis and Workup: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl). This hydrolyzes the boronate ester intermediate to the desired boronic acid.
-
Isolation and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems. These structural motifs are prevalent in many pharmaceuticals, agrochemicals, and advanced materials.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel is added this compound, the aryl halide or triflate coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: An appropriate solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added. The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Inert Atmosphere: The reaction mixture is typically degassed and placed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Heating: The reaction is heated to the desired temperature, typically between 80-120 °C, and monitored for completion by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup to remove the inorganic salts. The product is extracted into an organic solvent, which is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.
Analytical Data
A comprehensive analysis of this compound would include various spectroscopic techniques to confirm its structure and purity. While specific spectra are dependent on the instrument and conditions, the following provides an expectation of the key analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the aromatic region of the spectrum. The boronic acid protons are often broad and may exchange with residual water in the solvent. |
| ¹³C NMR | Resonances corresponding to the six aromatic carbons would be observed, with their chemical shifts influenced by the chloro, fluoro, and boronic acid substituents. Carbon-fluorine coupling would be evident. |
| ¹⁹F NMR | A singlet or a complex multiplet corresponding to the fluorine atom on the aromatic ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching of the boronic acid group, B-O stretching, and C-H, C=C, C-Cl, and C-F vibrations of the substituted aromatic ring would be present. |
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory setting.[6][7] It is important to consult the Safety Data Sheet (SDS) before use.[6][7] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. Use in a fume hood to minimize exposure.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a key synthetic intermediate with significant applications in the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. 352535-82-1 this compound AKSci V1881 [aksci.com]
- 2. (3-Chloro-2-fluorophenyl)boronic acid | CAS#:352535-82-1 | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 352535-82-1|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
3-Chloro-2-fluorophenylboronic acid chemical properties
An In-depth Technical Guide to 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic intermediate, primarily utilized in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic properties that are highly valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for a technical audience.
Core Chemical Properties
This compound is a white to off-white crystalline solid.[1][2] It is generally insoluble in water but shows solubility in various organic solvents.[1] As with many boronic acids, it may exist in equilibrium with its anhydride form, particularly upon heating or in a non-aqueous environment.
| Property | Value | Reference |
| IUPAC Name | (3-Chloro-2-fluorophenyl)boronic acid | [3] |
| CAS Number | 352535-82-1 | [1][3] |
| Chemical Formula | C₆H₅BClFO₂ | [1][3] |
| Molecular Weight | 174.37 g/mol | [1][4][5] |
| Melting Point | 223 °C (decomposes) | [1] |
| Boiling Point | 315.1 ± 52.0 °C (Predicted) | [1] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.35 ± 0.58 (Predicted) | [1] |
| Appearance | White to Almost white powder/crystal | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. Spectroscopic data for this compound are available through various chemical suppliers and databases.
| Spectrum Type | Availability |
| ¹H NMR | Available[6] |
| ¹³C NMR | Available[6] |
| IR | Available[6] |
| Mass Spectrometry | Available[6] |
Synthesis
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate with a boron electrophile. A common and effective method for preparing this compound is through the lithiation of a corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis via Lithiation
-
Starting Material Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-chloro-2-fluorobenzene and an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically monitored by thin-layer chromatography (TLC) or GC-MS to ensure complete consumption of the starting material.
-
Borylation: Once lithiation is complete, slowly add a trialkyl borate, such as trimethyl borate (B(OMe)₃), to the reaction mixture while maintaining the low temperature.
-
Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) and stir vigorously.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Reactivity and Applications
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and functional materials.[7][8][9] The presence of electron-withdrawing fluorine and chlorine atoms can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[8]
The Suzuki-Miyaura Coupling
The reaction couples the boronic acid with an organic halide (or triflate) in the presence of a palladium catalyst and a base.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Safety and Handling
This compound is classified as an irritant.[1] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1]
| Hazard Information | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation |
Storage: Store in a cool, dry place (recommended 2-8°C) under an inert atmosphere, away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a key building block in modern organic chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.
References
- 1. This compound | 352535-82-1 [amp.chemicalbook.com]
- 2. This compound | 352535-82-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]
- 5. 3-クロロ-4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(352535-82-1) 1H NMR spectrum [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
3-Chloro-2-fluorophenylboronic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of the 3-chloro-2-fluorophenyl moiety into complex molecular architectures. This guide provides a detailed examination of its molecular structure, physicochemical properties, and spectroscopic characteristics. It also includes representative experimental protocols for its synthesis and characterization, designed to be a valuable resource for researchers in drug discovery and organic synthesis.
Molecular Structure and Properties
This compound, with the chemical formula C₆H₅BClFO₂, is a disubstituted phenylboronic acid. The core structure consists of a benzene ring functionalized with a boronic acid group [-B(OH)₂], a chlorine atom, and a fluorine atom at positions 3 and 2, respectively, relative to the boronic acid substituent. This specific substitution pattern imparts unique reactivity and conformational properties to the molecule.
Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3-Chloro-2-fluorophenyl)boronic acid | [1] |
| CAS Number | 352535-82-1 | [1] |
| Chemical Formula | C₆H₅BClFO₂ | [1] |
| Molecular Weight | 174.37 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3] |
In the solid state, phenylboronic acids typically form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties. It is highly probable that this compound adopts a similar dimeric arrangement, a structural motif that has been confirmed by X-ray crystallography for related compounds like 2-fluorophenylboronic acid and 3-fluorophenylboronic acid.[4][5]
Figure 1: Molecular structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this exact isomer are available from commercial suppliers, the following table summarizes the expected spectroscopic characteristics based on data from closely related analogues and fundamental principles.[6][7]
| Technique | Expected Features |
| ¹H NMR | - Aromatic region (approx. 7.0-8.0 ppm): Three signals corresponding to the aromatic protons, exhibiting complex splitting patterns due to H-H and H-F couplings. - Boronic acid protons [-B(OH)₂]: A broad singlet, which is exchangeable with D₂O, typically observed between 4.0 and 8.0 ppm, and its position can be concentration-dependent.[7] |
| ¹³C NMR | - Aromatic region (approx. 115-165 ppm): Six distinct signals for the aromatic carbons. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JC-F). Other carbons will show smaller C-F couplings. The carbon attached to the boron (C-B) signal is often broad. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment. For aryl fluorides, this is typically in the range of +80 to +170 ppm relative to CFCl₃.[8] The signal will be split by neighboring aromatic protons. |
| ¹¹B NMR | - A single, broad signal characteristic of a tri-coordinated boron atom in a boronic acid, typically appearing in the range of 18-30 ppm.[7] |
| IR (Infrared) | - O-H stretch: A broad band around 3200-3500 cm⁻¹. - B-O stretch: A strong band around 1330-1380 cm⁻¹. - C-F stretch: A strong band in the 1100-1300 cm⁻¹ region. - C-Cl stretch: A band in the 600-800 cm⁻¹ region. |
| MS (Mass Spec.) | - ESI-MS: Expected [M-H]⁻ ion at m/z 172.9982. The isotopic pattern will be characteristic of a molecule containing one chlorine atom. |
Experimental Protocols
Representative Synthesis via Lithiation-Borylation
The following is a representative protocol for the synthesis of arylboronic acids, adapted from established procedures for similar compounds.[9] This method involves the lithiation of a suitable haloaromatic precursor followed by quenching with a boron electrophile.
Workflow:
Figure 2: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes (1.1 equiv.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Slowly add trimethyl borate (1.5 equiv.) to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding 2 M hydrochloric acid until the pH of the aqueous phase is between 2 and 3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the B(OH)₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the B(OH)₂ peak should diminish or disappear.[7]
-
Multinuclear NMR: Acquire ¹³C, ¹⁹F, and ¹¹B NMR spectra. These often require longer acquisition times than ¹H NMR. Use appropriate standards for chemical shift referencing.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
Applications in Research and Development
This compound is a valuable reagent primarily used in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10]
Key Application Areas:
-
Pharmaceutical Development: Used as a key intermediate in the synthesis of complex organic molecules for new drug candidates. The chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[11]
-
Organic Synthesis: Serves as a versatile building block for constructing biaryl and other complex aromatic systems.[11]
-
Materials Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials, where the specific electronic properties of the fluorinated aromatic ring are desired.[11]
-
Agrochemicals: Utilized in the development of novel pesticides and herbicides.[11]
References
- 1. pschemicals.com [pschemicals.com]
- 2. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(352535-82-1) 1H NMR spectrum [chemicalbook.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. (3-Chloro-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
3-Chloro-2-fluorophenylboronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2-fluorophenylboronic acid. Boronic acids are a critical class of reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. However, their inherent instability can pose challenges in terms of storage, handling, and reaction reproducibility. This document outlines the primary degradation pathways, provides guidance on optimal storage, and details experimental protocols for stability assessment.
Stability Profile of this compound
The stability of this compound, like other arylboronic acids, is influenced by several factors, including temperature, moisture, pH, and light. The primary degradation pathways are dehydration to form a cyclic anhydride (boroxine) and protodeboronation.
Dehydration and Boroxine Formation
In the solid state and in non-aqueous solutions, this compound can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible in the presence of water. The formation of boroxines can affect the stoichiometry of reactions if not accounted for, as it alters the molecular weight and the number of active boronic acid moieties per mole of the bulk material. Many commercial boronic acids exist as a mixture of the free acid and the boroxine.[1]
Figure 1. Reversible dehydration of this compound to its corresponding boroxine.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible degradation pathway is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[2] For this compound, this would result in the formation of 1-chloro-2-fluorobenzene. The presence of both electron-withdrawing chloro and fluoro groups on the phenyl ring can influence the rate of protodeboronation.
Figure 2. Protodeboronation of this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (1-2 weeks): Refrigerate at 2-8°C. Long-term (1-2 years): Store frozen at -20°C.[1][3] | Minimizes thermal degradation pathways such as protodeboronation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevents potential oxidation and minimizes exposure to atmospheric moisture. |
| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | Prevents hydrolysis and the reversible formation of boroxines. |
| Light | Store in a light-resistant container. | Although not extensively documented for this specific compound, protection from light is a general good practice for chemical reagents to prevent photochemical degradation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under specific conditions, the following experimental protocols can be adapted.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
An HPLC method can be developed to separate the parent compound from its potential degradation products, such as 1-chloro-2-fluorobenzene and the boroxine.
Objective: To quantify the purity of this compound over time under various stress conditions (e.g., elevated temperature, humidity, pH).
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with a UV detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water. The pH of the aqueous phase can be adjusted to investigate pH-dependent stability. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. |
| Temperature | Ambient or controlled column temperature. |
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Aliquot the stock solution into several vials.
-
Subject the vials to different stress conditions (e.g., 40°C, 75% relative humidity; acidic or basic aqueous solutions).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample, dilute if necessary, and inject it into the HPLC system.
-
Monitor the peak area of the this compound peak and any new peaks that may correspond to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Figure 3. Experimental workflow for HPLC-based stability testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of boronic acids in solution.[3][5]
Objective: To identify and quantify degradation products of this compound in solution under various conditions.
Instrumentation:
-
Standard NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Protocol:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Subject the NMR tube to the desired stress condition (e.g., heat, addition of acid or base).
-
Acquire subsequent spectra at regular intervals.
-
Monitor for the appearance of new signals corresponding to degradation products (e.g., the aromatic signals of 1-chloro-2-fluorobenzene) and the decrease in the intensity of the signals from the parent compound.
-
Quantify the relative amounts of each species by integrating the respective signals.
¹¹B NMR Protocol:
-
Dissolve the sample in a suitable deuterated solvent.
-
Acquire an initial ¹¹B NMR spectrum. The trigonal boronic acid should give a characteristic broad signal, while a tetrahedral boronate, if formed, will appear as a sharper signal at a different chemical shift.[5]
-
Monitor changes in the ¹¹B NMR spectrum under stress conditions to observe the interconversion between different boron species and potential degradation.
Summary and Conclusion
The stability of this compound is a critical consideration for its successful application in research and development. The primary degradation pathways, dehydration to boroxines and protodeboronation, can be effectively mitigated by adhering to proper storage conditions, including low temperature, inert atmosphere, and exclusion of moisture. For applications requiring precise quantification and high reproducibility, it is recommended to assess the purity of the material using techniques such as HPLC or NMR, especially after prolonged storage or when using material from a new batch. The experimental protocols provided in this guide offer a framework for researchers to develop their own stability-indicating methods tailored to their specific needs.
References
A Technical Guide to the Solubility of 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3-chloro-2-fluorophenylboronic acid and its analogs. Due to the limited publicly available quantitative solubility data for the title compound, this document presents solubility information for structurally similar phenylboronic acids to serve as a valuable reference for researchers in pharmaceutical development, organic synthesis, and material science.
Core Solubility Data
Table 1: Solubility of Phenylboronic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction) |
| Chloroform | 25 | ~0.03 |
| 3-Pentanone | 25 | ~0.18 |
| Acetone | 25 | ~0.25 |
| Dipropyl ether | 25 | ~0.12 |
| Methylcyclohexane | 25 | ~0.001 |
| Water | 20 | ~0.003 (1.9 g/100g )[1] |
Data for organic solvents is estimated from graphical representations in Leszczyński et al. (2020).[2][3]
Table 2: Solubility of Substituted Phenylboronic Acids in Water at 20°C [4]
| Compound | Solubility ( g/100g H₂O) |
| Phenylboronic acid | ~2.0 |
| Benzoxaborole | < 2.0 |
| 3-Isobutoxyphenylboronic acid | < 0.5 |
| 3-Carboxyphenylboronic acid | ~1.0 |
| 2-(Trifluoromethyl)phenylboronic acid | ~0.5 |
| 4-(Trifluoromethyl)phenylboronic acid | < 0.1 |
Table 3: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [5]
| Solvent | Isomer | Solubility Trend |
| Chloroform | ortho > meta ≈ para | ortho-isomer is significantly more soluble |
| 3-Pentanone | ortho > meta ≈ para | ortho-isomer is significantly more soluble |
| Acetone | ortho > meta ≈ para | ortho-isomer is significantly more soluble |
| Dipropyl ether | ortho > meta ≈ para | ortho-isomer is significantly more soluble |
| Methylcyclohexane | ortho > meta ≈ para | ortho-isomer is significantly more soluble |
Experimental Protocols for Solubility Determination
A common and reliable method for determining the solubility of boronic acids is the dynamic method . This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Protocol: Dynamic Solubility Determination
-
Sample Preparation: A known mass of the boronic acid and the solvent are placed in a sealed, stirred vessel.
-
Heating: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, more accurately, by measuring the intensity of light transmitted through the solution using a luminance probe or a nephelometer.
-
Dissolution Point Determination: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Compilation: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
The following diagrams illustrate key workflows and reaction pathways relevant to the application of this compound.
Caption: Workflow for Dynamic Solubility Determination.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-fluorophenylboronic acid. The document details the chemical structure's influence on the spectral output, offers a thorough interpretation of the proton signals, and includes a standardized experimental protocol for spectral acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, analysis, and drug development.
Introduction
This compound is a substituted aromatic boronic acid of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl compounds. The unique substitution pattern of a fluorine atom ortho to the boronic acid group and a chlorine atom meta to it creates a distinct electronic environment for the aromatic protons. Understanding the 1H NMR spectrum is crucial for the structural verification and purity assessment of this compound.
Predicted 1H NMR Spectrum Analysis
The 1H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the three substituents: the boronic acid group [-B(OH)₂], the fluorine atom, and the chlorine atom.
Substituent Effects on Proton Chemical Shifts:
-
Boronic Acid Group [-B(OH)₂]: This group is moderately electron-withdrawing, leading to a downfield shift of the ortho and para protons.
-
Fluorine Atom (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, causing a downfield shift on adjacent protons. However, it also has an electron-donating resonance effect, which can shield the ortho and para positions. The overall effect is a combination of these opposing forces.
-
Chlorine Atom (-Cl): Similar to fluorine, chlorine is an electronegative atom with an electron-withdrawing inductive effect and an electron-donating resonance effect.
The interplay of these effects results in a complex but predictable pattern in the aromatic region of the 1H NMR spectrum.
Tabulated 1H NMR Data
| Proton | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Interactions |
| H-6 | Doublet of doublets (dd) | Downfield | Ortho coupling to H-5, Meta coupling to H-4 |
| H-5 | Triplet (t) or Triplet of doublets (td) | Mid-field | Ortho coupling to H-6 and H-4, possible smaller coupling to F |
| H-4 | Doublet of doublets (dd) | Upfield | Ortho coupling to H-5, Meta coupling to H-6 |
| B(OH)₂ | Broad singlet | Variable | Exchangeable with D₂O |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.
Experimental Protocol for 1H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for boronic acids due to its good solubilizing power. Chloroform-d (CDCl₃) can also be used, but solubility may be lower.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. Instrument Parameters (for a 400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K (25 °C).
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS).
-
Integration: Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all peaks.
-
Coupling Constant Analysis: Measure the coupling constants (J-values) in Hertz (Hz).
Visualizations
Logical Relationship of Substituent Effects on Aromatic Protons
Caption: Influence of substituent electronic effects on the chemical shifts of aromatic protons.
Experimental Workflow for 1H NMR Analysis
Caption: Standard workflow for obtaining and analyzing a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of this compound provides a clear fingerprint for its structural identification. The distinct signals for the three aromatic protons, governed by the electronic effects of the boronic acid, fluorine, and chlorine substituents, allow for unambiguous characterization. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for this important synthetic building block, ensuring the integrity of their starting materials and the success of subsequent reactions.
References
Technical Guide: 13C NMR Data for 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 3-Chloro-2-fluorophenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this document leverages predictive modeling and comparative data from structurally related analogs to offer a robust estimation of its 13C NMR profile. This guide also outlines a standard experimental protocol for the acquisition of 13C NMR data for similar small organic molecules.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were generated using a combination of computational prediction tools and analysis of substituent effects based on data from related compounds such as 2-fluorophenylboronic acid, 3-chlorophenylboronic acid, and 1-chloro-2-fluorobenzene.
The predicted chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). It is important to note that the actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 (C-B) | ~128.5 | Doublet | - |
| C2 (C-F) | ~163.0 | Doublet | ¹J(C-F) ≈ 245 |
| C3 (C-Cl) | ~125.0 | Doublet | ³J(C-F) ≈ 4 |
| C4 | ~133.0 | Singlet | - |
| C5 | ~129.5 | Doublet | ⁴J(C-F) ≈ 3 |
| C6 | ~131.0 | Doublet | ²J(C-F) ≈ 15 |
Disclaimer: These are predicted values and should be used as a guide for spectral interpretation. Experimental verification is recommended.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Instrument Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the probe for the 13C frequency.
3. Data Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Program: A 30-degree pulse is often used to allow for a shorter relaxation delay.
-
Spectral Width: A typical spectral width for 13C NMR is around 200-250 ppm.
-
Number of Scans (ns): This will depend on the sample concentration. For a dilute sample, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a common starting point.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Temperature: The experiment is usually run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum. If the solvent contains a known peak (e.g., CDCl₃ at 77.16 ppm), this can be used as an internal reference.
-
Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR than for 1H NMR.
Logical Workflow for Data Estimation
In the absence of direct experimental data, a logical workflow was followed to estimate the 13C NMR chemical shifts for this compound. This process is illustrated in the diagram below.
Mass Spectrometry of 3-Chloro-2-fluorophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylboronic acid is a key building block in modern synthetic chemistry, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its analytical characteristics, especially its behavior under mass spectrometric conditions, is crucial for reaction monitoring, impurity profiling, and quality control.
This technical guide provides a comprehensive overview of the mass spectrometry of this compound. It details generalized experimental protocols for its analysis, presents predicted mass spectral data, and elucidates its probable fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of compounds incorporating this important chemical moiety.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. A typical mobile phase for ESI-MS analysis of arylboronic acids consists of a mixture of acetonitrile and water (e.g., 50:50 v/v), often with a small amount of additive to promote ionization. For positive ion mode, 0.1% formic acid is commonly added. For negative ion mode, 0.1% ammonium hydroxide can be used.
Instrumentation and Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be utilized for a comprehensive analysis.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which aid in formula determination.
-
Infusion: The prepared sample solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Typical Starting Points):
-
Capillary Voltage: 3.0-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-400 °C
-
Nebulizer Gas (Nitrogen) Flow: 5-10 L/hr
-
Drying Gas (Nitrogen) Flow: 200-600 L/hr
-
-
Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 50-500 to ensure detection of the molecular ion and potential fragments. For fragmentation studies, tandem mass spectrometry (MS/MS) experiments should be performed by selecting the molecular ion (or a prominent adduct) as the precursor ion and subjecting it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
Data Presentation
Due to the lack of a publicly available experimental mass spectrum for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts in both positive and negative ESI modes. The exact mass of this compound (C₆H₅BClFO₂) is 174.0055 Da.
| Ion Species | Adduct/Loss | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Molecular Ion | - | - | 172.9982 |
| [M-H]⁻ | -H⁺ | - | 172.9982 |
| [M+H]⁺ | +H⁺ | 175.0128 | - |
| [M+Na]⁺ | +Na⁺ | 196.9947 | - |
| [M+K]⁺ | +K⁺ | 212.9687 | - |
| [M-H₂O-H]⁻ | -H₂O, -H⁺ | - | 154.9877 |
| [M-B(OH)₂]⁺ | -B(OH)₂ | 130.9799 | - |
| Boroxine (Trimer) Formation | |||
| [(M)₃-3H₂O-H]⁻ | -3H₂O, -H⁺ | - | 468.9655 |
Note: Bolded values represent the most likely observed molecular ion species in their respective ionization modes.
Predicted Fragmentation Pathway
In the absence of experimental tandem mass spectrometry (MS/MS) data, a plausible fragmentation pathway for the [M-H]⁻ ion of this compound can be predicted based on the known fragmentation patterns of similar halogenated aromatic compounds and general principles of mass spectrometry.
Under collision-induced dissociation (CID), the primary fragmentation events are expected to involve the loss of the boronic acid functional group and subsequent fragmentation of the aromatic ring.
-
Initial Dehydration: A common initial fragmentation for boronic acids is the loss of water (H₂O, 18 Da) from the [M-H]⁻ ion, leading to the formation of a boronate anion.
-
Loss of Boronic Acid Group: A more significant fragmentation would be the cleavage of the C-B bond, resulting in the loss of the boronic acid moiety. This can occur through various neutral losses, such as HBO₂ (43.8 Da).
-
Halogen Loss: The chloro and fluoro substituents on the aromatic ring can also be lost as radicals or neutral molecules. The loss of a chlorine radical (Cl•, 35 Da) is a common fragmentation pathway for chlorinated aromatic compounds.
-
Ring Fragmentation: At higher collision energies, the aromatic ring itself can undergo fragmentation, leading to the loss of small neutral molecules like CO (28 Da) or C₂H₂ (26 Da).
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. While experimental data for this specific compound remains elusive in publicly accessible literature, the provided generalized protocols and predicted fragmentation pathways offer a robust starting point for its analysis. Researchers and drug development professionals can leverage this information to develop and validate analytical methods for compounds containing the this compound moiety, ensuring the quality and integrity of their synthetic products. Further experimental studies are warranted to confirm the predicted fragmentation patterns and to establish a definitive mass spectral library entry for this important chemical entity.
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-fluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds. While the definitive X-ray crystal structure of this compound is not publicly available at the time of this writing, this document furnishes detailed information on its physicochemical properties. To meet the need for structural insights, this guide presents a complete crystallographic analysis of the closely related analog, 3-fluorophenylboronic acid, as a case study. Furthermore, a detailed, generalized experimental protocol for the synthesis and crystallization of halogenated phenylboronic acids is provided, compiled from established methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering both foundational data and practical synthetic procedures.
Physicochemical Properties of this compound
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the synthesis of complex organic molecules. Its properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₅BClFO₂ |
| Molecular Weight | 174.37 g/mol |
| CAS Number | 352535-82-1 |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not reported |
X-ray Crystal Structure Analysis: A Case Study of 3-Fluorophenylboronic acid
As the crystal structure for this compound is not available, we present the crystallographic data for the analogous compound, 3-fluorophenylboronic acid. This data, obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 624725, provides valuable insights into the probable solid-state conformation and packing of similar phenylboronic acid derivatives.[1]
Crystallographic Data
The crystal structure of 3-fluorophenylboronic acid was determined by single-crystal X-ray diffraction. The key parameters of the data collection and structure refinement are summarized in the table below.
| Parameter | 3-Fluorophenylboronic acid |
| CCDC Number | 624725[1] |
| Empirical Formula | C₆H₆BFO₂ |
| Formula Weight | 139.92 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.884(3) Å, α = 90°b = 14.733(6) Å, β = 107.13(3)°c = 6.449(3) Å, γ = 90° |
| Volume | 625.3(5) ų |
| Z | 4 |
| Calculated Density | 1.488 Mg/m³ |
Structural Insights
In the crystalline state, molecules of 3-fluorophenylboronic acid are linked by intermolecular O-H···O hydrogen bonds, forming dimeric structures. This hydrogen bonding motif is a common feature in the crystal packing of phenylboronic acids and is a significant factor in the stabilization of the crystal lattice. The molecular structure reveals a planar phenyl ring with the boronic acid group twisted relative to the plane of the ring.
Experimental Protocols
The following sections describe a generalized methodology for the synthesis and crystallization of halogenated phenylboronic acids, adapted from established procedures for related compounds.
Synthesis of Halogenated Phenylboronic Acids
This procedure outlines a general method for the synthesis of phenylboronic acids from the corresponding brominated precursors via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
1-Bromo-3-chloro-2-fluorobenzene (or other suitable starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
3M Hydrochloric acid
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert argon atmosphere, dissolve the starting bromobenzene derivative in anhydrous THF (approximately 30 mL per mmol of reactant) in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.3 equivalents) dropwise, ensuring the internal temperature remains below -78 °C. Stir the mixture for one hour at this temperature.
-
Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the THF and the majority of the water under reduced pressure.
-
Acidify the residue with 3M hydrochloric acid to a pH of 3.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or recrystallization from an appropriate solvent system.
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent, such as a mixture of ethanol and water or ethyl acetate.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature overnight.
-
If no crystals form, further cool the solution in a refrigerator or an ice bath.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under high vacuum.
Workflow and Pathway Visualizations
The following diagrams illustrate the generalized workflow for the synthesis of phenylboronic acids and a conceptual representation of their application in Suzuki-Miyaura cross-coupling reactions.
Caption: A generalized workflow for the synthesis of phenylboronic acids.
Caption: Conceptual pathway of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Reactivity of 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho and meta to the boronic acid functionality, imparts distinct reactivity and conformational properties that are strategically exploited in modern organic synthesis. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in key cross-coupling reactions, supported by experimental data and detailed protocols.
Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions and copper-catalyzed Chan-Lam couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, respectively, providing access to a wide array of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This compound serves as an effective nucleophilic partner in these reactions, enabling the synthesis of substituted biaryl compounds. The presence of the ortho-fluoro and meta-chloro substituents can influence the electronic and steric properties of the resulting biaryl moiety, which is a common motif in pharmacologically active compounds.[1][2]
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~70-85 |
| 4-Iodotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 |
| 1-Chloro-4-nitrobenzene | Buchwald G3 | K₃PO₄ | Toluene | 110 | 24 | ~60-75 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene, Ethanol, Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 equiv.) to the flask under a positive pressure of inert gas.
-
Add a degassed solvent mixture (e.g., 3:1:1 Toluene:Ethanol:Water) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling a boronic acid with an amine or alcohol.[3][4] This reaction is particularly useful for the synthesis of aryl amines and aryl ethers under relatively mild conditions. This compound can be effectively employed in these transformations.
General Reaction Scheme:
Where R-NH₂ is a primary or secondary amine and R-OH is an alcohol or phenol.
Quantitative Data for Chan-Lam Coupling:
Specific quantitative data for the Chan-Lam coupling of this compound is sparse in the literature. The following table provides estimated yields based on reactions with structurally similar boronic acids.
| Amine/Phenol Partner | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 24 | ~60-80 |
| Phenol | Cu(OAc)₂ | Et₃N | Toluene | 80 | 12 | ~70-90 |
| 4-Methoxyaniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | ~65-85 |
| Benzylamine | Cu(OAc)₂ | CH₃CN | RT | 48 | ~50-70 |
Note: Yields are approximate and highly dependent on the specific substrate, ligand, and reaction conditions.
Experimental Protocol: Chan-Lam N-Arylation
The following is a general protocol for the Chan-Lam N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Copper catalyst (e.g., Copper(II) acetate)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask, add this compound (1.5 equiv.), the amine (1.0 equiv.), and copper(II) acetate (1.2 equiv.).
-
Add the solvent and the base (2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat as required, often open to the air to facilitate the oxidation of the copper catalyst.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Synthesis of an Aurora Kinase Inhibitor
This compound and its derivatives are valuable intermediates in the synthesis of complex drug candidates. A notable example is its use in the synthesis of potent Aurora kinase inhibitors, which are being investigated for the treatment of various cancers. The 3-chloro-2-fluorophenyl moiety often serves as a key pharmacophore that interacts with the target protein.
The following diagram illustrates a generalized synthetic workflow for the preparation of a key intermediate in the synthesis of an Aurora kinase inhibitor, (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone.
Caption: Synthetic workflow for a key Aurora kinase inhibitor intermediate.
Conclusion
This compound is a valuable and reactive building block in modern organic synthesis. Its utility is primarily demonstrated in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which provide efficient routes to complex organic molecules, including those with significant pharmacological activity. The electronic and steric properties imparted by the chloro and fluoro substituents make it a strategic choice for fine-tuning the characteristics of target molecules. This guide has provided an overview of its reactivity, along with representative experimental data and protocols, to aid researchers in the effective application of this versatile reagent. Further exploration of its reactivity with a broader range of coupling partners will undoubtedly continue to expand its role in the development of new chemical entities.
References
An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the chloro and fluoro substituents on the phenylboronic acid core in 3-Chloro-2-fluorophenylboronic acid. A molecule of significant interest in medicinal chemistry and organic synthesis, its reactivity and binding affinity are critically influenced by the electronic properties of its substituents. This document outlines the inductive and resonance effects, acidity (pKa), and spectroscopic characteristics of this compound. Detailed experimental protocols for its synthesis and the determination of its pKa are also provided, alongside a discussion of its Hammett parameters. This guide serves as a critical resource for researchers leveraging this versatile building block in drug discovery and materials science.
Introduction
This compound is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, due to the unique electronic landscape of its substituted phenyl ring. The presence of both a chloro and a fluoro group ortho and meta to the boronic acid moiety significantly modulates its Lewis acidity and reactivity. Understanding the interplay of the electronic effects of these substituents is paramount for predicting reaction outcomes and designing novel molecules with desired properties. This guide delves into the fundamental principles governing these electronic effects and provides practical experimental details for the synthesis and characterization of this important compound.
Electronic Effects of Chloro and Fluoro Substituents
The electronic character of this compound is primarily dictated by the inductive and resonance effects of the chlorine and fluorine atoms.
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and is most pronounced at the carbon atom directly attached to the halogen.
-
Resonance Effect (+R): The lone pairs of electrons on both halogen atoms can be delocalized into the aromatic pi-system, resulting in an electron-donating resonance effect. This effect is generally weaker for chlorine than for fluorine due to the less effective orbital overlap between the larger 3p orbital of chlorine and the 2p orbital of carbon, as compared to the 2p-2p overlap for fluorine and carbon.
In the case of this compound, the fluorine atom is in the ortho position and the chlorine atom is in the meta position relative to the boronic acid group.
-
The ortho-fluoro substituent's strong -I effect and weaker +R effect both influence the acidity of the boronic acid. The inductive effect tends to increase acidity by stabilizing the resulting boronate anion.
-
The meta-chloro substituent primarily exerts a -I effect, as resonance effects are generally weaker from the meta position. This further enhances the electron-withdrawing nature of the substituent pattern, increasing the Lewis acidity of the boron center.
The interplay of these effects is visually represented in the following diagram:
Quantitative Data
The electronic effects of the substituents can be quantified through various parameters, including the acid dissociation constant (pKa) and Hammett substituent constants.
| Parameter | Value | Source/Method |
| pKa | ~7.35 (Predicted) | Commercial Supplier Data[1] |
| Hammett Constant (σ) | ||
| σmeta (Cl) | 0.37 | Literature[2] |
| σmeta (F) | 0.34 | Literature[2] |
| Estimated Combined σ | ~0.71 | Additive Approximation |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of arylboronic acids via lithiation and borylation.
Workflow for the Synthesis of this compound:
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 3-Chloro-2-fluorophenylboronic acid is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential therapeutic applications. The presence of both chloro and fluoro substituents on the phenylboronic acid presents unique electronic and steric challenges, necessitating carefully optimized reaction conditions for efficient coupling.
These application notes provide a generalized yet detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl halides, based on established methodologies for structurally similar substrates.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Given the electron-deficient nature and potential steric hindrance of this compound, the choice of catalyst, ligand, and base is critical to facilitate efficient transmetalation and reductive elimination steps.
Recommended Reaction Conditions
Based on literature precedents for the Suzuki coupling of halogenated and sterically demanding arylboronic acids, the following conditions are recommended as a starting point for the coupling of this compound. Optimization may be necessary for specific substrates.
Table 1: Recommended Reagents and Solvents for Suzuki Coupling of this compound
| Component | Recommended Reagents | Typical Concentration/Loading | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Facilitates the catalytic cycle |
| Ligand (if required) | PPh₃, SPhos, XPhos, P(t-Bu)₃ | 2-10 mol% | Stabilizes and activates the palladium catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2-3 equivalents | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF/H₂O | 0.1 - 0.5 M | Solubilizes reactants and facilitates the reaction |
| Aryl/Heteroaryl Halide | Bromides, Iodides, and activated Chlorides | 1.0 equivalent | Coupling partner |
| This compound | N/A | 1.1 - 1.5 equivalents | Boron source |
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block (typically between 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Representative Suzuki Couplings
While specific data for the Suzuki coupling of this compound is not widely published, the following table provides representative yields for the coupling of structurally similar fluorinated and chlorinated arylboronic acids with various aryl and heteroaryl halides, which can be used as a benchmark for expected outcomes.
Table 2: Representative Yields for Suzuki Coupling of Structurally Similar Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (2.0) | DMF/H₂O | 110 | 3 | >95 (conversion)[1] |
| Phenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | 85[2] |
| 4-Fluorophenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | 82[2] |
| Arylboronic acids | 2-Bromopyridine | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 65-100 | Varies | 5-89[1] |
Visualizing the Suzuki Coupling Process
To further elucidate the experimental and mechanistic aspects of the Suzuki coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful method for the synthesis of complex biaryl and heterobiaryl structures relevant to the pharmaceutical and materials science industries. The protocol and conditions outlined in these application notes serve as a robust starting point for researchers. Due to the specific electronic and steric properties of the substrate, careful optimization of the catalyst, ligand, base, and solvent system for each unique coupling partner is recommended to achieve high yields and purity.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science industries. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the boronic acid group, allows for the introduction of this motif into a wide range of molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is the premier choice for utilizing this compound to synthesize complex biaryl and heteroaryl structures.[1]
The presence of the ortho-fluoro substituent can influence the reactivity of the boronic acid, and the selection of an appropriate palladium catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions. These notes provide an overview of suitable palladium catalysts and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Catalyst Selection and Reaction Optimization
The choice of palladium catalyst is critical for a successful Suzuki-Miyaura coupling reaction involving sterically hindered and electronically modified substrates like this compound. While a variety of palladium sources can be used, the ligand plays a pivotal role in the efficiency of the catalytic cycle.
Key Considerations for Catalyst Selection:
-
Sterically Bulky Phosphine Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective for coupling reactions involving hindered boronic acids. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step.
-
Palladium Pre-catalysts: The use of well-defined palladium pre-catalysts, which are air- and moisture-stable, can offer improved reproducibility and faster reaction times. These pre-catalysts are designed to generate the active catalytic species in situ under the reaction conditions.
-
Heterogeneous Catalysts: For applications where catalyst recovery and reuse are important, heterogeneous catalysts such as palladium nanoparticles supported on materials like graphene can be employed.
General Reaction Parameters to Optimize:
-
Base: The choice of base is crucial for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and THF/water. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system used.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the specific reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) may be necessary for different substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a ligand like XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or THF)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Coupling with Heterocyclic Halides
This protocol can be adapted for the coupling of this compound with various heterocyclic halides (e.g., chloropyrimidines).
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-chloropyrimidine)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃)
-
Base (e.g., spray-dried KF)
-
Solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the heterocyclic halide (1.0 equiv.), this compound (1.5 equiv.), the palladium pre-catalyst and ligand, and the base to a reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 50 °C) overnight with stirring.[2]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative results for the Suzuki-Miyaura coupling of various boronic acids with aryl halides, providing an indication of the expected yields under optimized conditions. Specific data for this compound should be determined experimentally.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3 | 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | KF | THF | 50 | 16 | 85 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Note and Protocol: Phosphine Ligands for Suzuki Reactions with 3-Chloro-2-fluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the use of sterically hindered and electronically deactivated substrates, such as 3-chloro-2-fluorophenylboronic acid, presents significant challenges. The presence of two ortho-substituents (chlorine and fluorine) increases steric bulk around the boron center, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the halogen substituents can decrease the nucleophilicity of the boronic acid. Overcoming these challenges requires careful selection of the palladium catalyst, and particularly, the phosphine ligand. Bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle, which is critical for the successful coupling of sterically demanding substrates.[1]
This application note provides a guide to selecting appropriate phosphine ligands for the Suzuki-Miyaura coupling of this compound with various aryl halides and offers a detailed experimental protocol based on best practices for similar challenging couplings.
Phosphine Ligand Selection
The choice of phosphine ligand is critical for the success of Suzuki-Miyaura reactions involving sterically hindered boronic acids. Biaryl phosphine ligands, such as SPhos and XPhos, are known for their high activity in a wide range of cross-coupling reactions, including those with sterically demanding substrates.[2] These ligands are characterized by their bulk and electron-rich nature, which helps to stabilize the palladium center and facilitate the key steps of the catalytic cycle. For particularly challenging couplings, other specialized ligands have also shown great promise.
Comparative Performance of Common Phosphine Ligands
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| Biaryl Phosphines | RuPhos | Pyridyl-sulfonyl fluoride | Phenylboronic acid | 10 (Pd) | None | Dioxane | 130 | 12 | High |
| Ferrocenyl Phosphines | dppf | Pyridyl-sulfonyl fluoride | Hetero(aryl) boronic acids | 10 (Pd) | Na₃PO₄ | Dioxane/H₂O | 65-100 | 24 | 5-89 |
Experimental Protocols
Below is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or aryl chloride, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk tube or microwave vial
-
Stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a stir bar, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Base Selection in the Suzuki Coupling of 3-Chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed guide on the selection of an appropriate base for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-2-fluorophenylboronic acid with aryl halides. The choice of base is a critical parameter that significantly influences reaction yield, rate, and the prevalence of side reactions, particularly for electronically deactivated and sterically hindered substrates such as this compound.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures. The success of the Suzuki coupling is highly dependent on several factors, including the choice of catalyst, ligand, solvent, and, critically, the base.[2]
The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3][4] For electron-poor boronic acids, such as this compound, the selection of an appropriate base is paramount to achieving high yields and minimizing undesired side reactions like protodeboronation.[5] The electronic withdrawing effects of the chlorine and fluorine substituents on the phenylboronic acid ring can impact the rate of transmetalation.[6]
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Two primary pathways for the role of the base have been proposed:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[4]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[4]
The operative pathway is influenced by the specific base, solvent, and substrates employed. Weaker inorganic bases such as carbonates and phosphates are commonly used and have demonstrated effectiveness in a wide range of Suzuki couplings.[2][7]
Data Presentation: Comparative Performance of Common Bases
| Entry | Base | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [8] |
| 2 | Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 98 | [7][9] |
| 3 | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane | 80 | 12 | 88 | [8] |
| 4 | K₂CO₃ | Pd-NHC-MIL-101(Cr) | H₂O | 85 | - | High | [10] |
| 5 | KF | Pd(OAc)₂/SPhos | Toluene | 50 | 1 | - | [11] |
Yields are highly substrate and condition dependent and are presented for illustrative purposes based on the provided references.
From this data, it is evident that inorganic bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are highly effective in promoting the Suzuki coupling reaction.[7][8][9] Cesium carbonate (Cs₂CO₃) is also a popular choice, particularly for challenging substrates.[12]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide using different bases. These protocols should be considered as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Selected Base (K₃PO₄, Na₂CO₃, or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Sodium Carbonate (Na₂CO₃)
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with sodium carbonate (2.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Protocol 3: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with cesium carbonate (2.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects in 3-Chloro-2-fluorophenylboronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of solvent selection in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-Chloro-2-fluorophenylboronic acid. This document includes a discussion of solvent effects, tabulated quantitative data from a representative system, a detailed experimental protocol, and a visualization of the catalytic cycle to guide reaction optimization and enhance reproducibility in the synthesis of complex fluorinated biaryl compounds.
Introduction to Solvent Effects in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. Solvents can affect the solubility of reagents, the stability of the palladium catalyst, and the rates of the individual steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
For a substrate like this compound, the electronic and steric properties of the starting material necessitate careful optimization of reaction conditions, with solvent selection being a key factor. Generally, polar aprotic solvents, often in combination with water, are employed to facilitate the dissolution of the boronic acid and the base, which is crucial for the transmetalation step.
Data Presentation: Solvent Optimization in a Representative Suzuki-Miyaura Coupling
While specific quantitative data for the solvent optimization of this compound cross-coupling is not extensively published, the following table summarizes the results from a relevant study on the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid derivative. This data provides valuable insights into the general trends of solvent effects in similar systems.
Table 1: Effect of Solvent on the Yield of a Representative Suzuki-Miyaura Cross-Coupling Reaction [1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | Diglyme | 100 | 42 |
| 7 | Acetonitrile | 65 | 42 |
| 8 | Isopropanol | 65 | 42 |
| 9 | Ethanol | 65 | 11 |
| 10 | THF | 65 | 27 |
| 11 | Dioxane/H₂O (9:1) | 100 | 53 |
| 12 | Dioxane/H₂O (4:1) | 100 | 72 |
| 13 | Dioxane/H₂O (1:1) | 100 | 71 |
| 14 | Dioxane/H₂O (1:4) | 100 | 10 |
Reaction Conditions: Aryl bromide (1.0 equiv), boronic acid derivative (1.5 equiv), Pd(dppf)Cl₂ (10 mol%), Na₃PO₄ (3.0 equiv).[1]
The data illustrates that a mixture of an ethereal solvent like dioxane with water often provides superior yields. The presence of water can aid in the dissolution of the base and the boronic acid, thereby facilitating the crucial transmetalation step. However, an excessive amount of water can lead to decreased yields, potentially due to catalyst decomposition or hydrolysis of the boronic acid. Aprotic polar solvents like DMF and acetonitrile also promote the reaction, while non-polar solvents like toluene alone are generally less effective.
Experimental Protocols
The following is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction involving a fluorinated aryl bromide and a fluorophenylboronic acid, which can be adapted for this compound.
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reaction Setup
The following diagram outlines the logical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes: Synthesis of Biaryl Compounds Using 3-Chloro-2-fluorophenylboronic Acid
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of functional materials, agrochemicals, and, most notably, pharmaceuticals.[1][2] The synthesis of these compounds has been significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is preeminent.[1][3][4] This reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate.[3][5] 3-Chloro-2-fluorophenylboronic acid is a versatile building block in organic synthesis, particularly for creating novel drug candidates.[6] The presence of both chloro and fluoro substituents allows for the introduction of a uniquely functionalized phenyl ring, which can impart specific steric and electronic properties to the target molecule, influencing its biological activity.[7] These application notes provide a detailed protocol for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction using this compound.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the palladium complex, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst which re-enters the cycle.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This representative procedure outlines the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.[3]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[3]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[3]
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.[3] The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).[3] Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Optimization of Reaction Conditions
The yield of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes representative outcomes for the coupling of an aryl bromide with this compound under various conditions.
| Entry | Catalyst (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4 | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 8 | 94 |
| 5 | Pd(PPh₃)₄ (3) | Et₃N | Dioxane/H₂O | 100 | 24 | 45 |
| 6 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 70 | 24 | 65 |
This table presents illustrative data based on general findings for Suzuki-Miyaura reactions and may require empirical validation for specific substrates.[8][9]
Discussion of Optimization Parameters:
-
Catalyst: Both Pd(PPh₃)₄ and PdCl₂(dppf) are generally effective, though the choice can depend on the specific substrates.
-
Base: Carbonate bases like K₂CO₃ and Cs₂CO₃ are often the best choices for these reactions.[8] Organic bases such as triethylamine (Et₃N) can result in significantly lower yields (Entry 5).
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used, often with a small amount of water to aid in dissolving the base.[3]
-
Temperature: Elevated temperatures are typically necessary to drive the reaction to completion.[8] As seen in Entry 6, lower temperatures can lead to reduced yields even with extended reaction times.[9]
Applications in Research and Drug Development
Biaryl compounds are privileged structures in medicinal chemistry.[10] The introduction of a 3-chloro-2-fluorophenyl moiety can be a key step in the synthesis of novel therapeutic agents. For instance, biaryl amides have been identified as potent inhibitors of the RORγt receptor, which is a target for autoimmune diseases like multiple sclerosis.[10] The specific halogenation pattern provided by this compound can be crucial for optimizing a compound's potency, selectivity, oral bioavailability, and ability to penetrate the central nervous system (CNS).[10] Beyond pharmaceuticals, this building block is valuable in materials science for creating advanced polymers and nanomaterials.[6]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wiche.edu [wiche.edu]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-2-fluorophenylboronic Acid in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylboronic acid is a versatile synthetic building block increasingly employed in the synthesis of complex organic molecules for the pharmaceutical industry. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho and meta to the boronic acid group, offers distinct steric and electronic properties that are advantageous in creating novel molecular architectures. This reagent is particularly valuable in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[2] These application notes provide an overview of its utility and detailed protocols for its use in the synthesis of pharmaceutical intermediates, particularly kinase inhibitor scaffolds.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapies.[3] Many of these inhibitors feature a biaryl or heteroaryl-aryl core structure, which is often assembled via a Suzuki-Miyaura coupling. This compound serves as a key reagent for introducing the 3-chloro-2-fluorophenyl moiety onto a heterocyclic core, a common structural motif in various kinase inhibitors.[3] The specific substitution pattern can influence the molecule's conformation and its interaction with the target kinase's binding site. While not always a direct component of the final marketed drug, derivatives of this boronic acid are instrumental in the early stages of drug discovery and development for structure-activity relationship (SAR) studies.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl chloride. This protocol can be adapted for various substrates and may require optimization of the catalyst, ligand, base, and solvent system.
Materials:
-
This compound
-
(Hetero)aryl chloride (e.g., 2,4-dichloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, THF, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the (hetero)aryl chloride (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.) under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the (hetero)aryl chloride (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional heating method.
Data Presentation
The following table summarizes representative conditions and outcomes for Suzuki-Miyaura coupling reactions involving arylboronic acids and (hetero)aryl chlorides, which are analogous to reactions with this compound.
| Entry | Arylboronic Acid | (Hetero)aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 (0.1) | K₂CO₃ | Dioxane/H₂O | 110 | 3 | >95 (conversion)[5] |
| 3 | 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | 12 | 75[6] |
| 4 | p-Methoxyphenylboronic acid | 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane | MW, 110 | 0.67 | 81[7] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Caption: A representative kinase signaling pathway (MAPK/ERK) targeted by inhibitors.
References
- 1. wiche.edu [wiche.edu]
- 2. CN105294657A - Preparation method of crizotinib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Chloro-2-fluorophenylboronic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chloro-2-fluorophenylboronic acid as a key building block in the synthesis of novel agrochemicals. The unique substitution pattern of this versatile reagent makes it a valuable component in the development of modern crop protection agents, particularly in the realm of synthetic auxin herbicides.
Introduction to this compound in Agrochemical Synthesis
This compound is an aromatic boronic acid that serves as a crucial intermediate in organic synthesis. In the field of agrochemical research, it is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures required for biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of the resulting agrochemical, potentially enhancing its efficacy, metabolic stability, and target-site binding. While its application is most prominently noted in the synthesis of herbicides, its potential extends to the development of novel fungicides and insecticides.
Application in Herbicide Synthesis: 6-Aryl-4-aminopicolinates
A significant application of this compound is in the synthesis of 6-aryl-4-aminopicolinate herbicides. This class of herbicides acts as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The 3-chloro-2-fluorophenyl moiety, when incorporated at the 6-position of the picolinate ring, has been shown to contribute to high herbicidal potency.
Quantitative Data: Herbicidal Activity of Analogous Compounds
| Compound ID | Target Weed | Bioassay | Activity | Reference |
| S202 | Arabidopsis thaliana | Root Growth Inhibition | 78.4% inhibition at 0.5 µmol/L | [1] |
| Series of 10 Compounds | Amaranthus retroflexus L. | Post-emergence | 100% inhibition | [1] |
| V-7 | Arabidopsis thaliana | Root Growth Inhibition (IC50) | 45 times lower than halauxifen-methyl | |
| V-8 | Broadleaf Weeds | Post-emergence | Better than picloram at 300 g/ha |
Signaling Pathway of Synthetic Auxin Herbicides
Synthetic auxin herbicides function by overwhelming the natural auxin signaling pathway in susceptible plants. This leads to a cascade of events culminating in phytotoxicity. The generally accepted mechanism involves the binding of the herbicide to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes.
Experimental Protocols: Herbicide Synthesis
The following is a representative protocol for the synthesis of a 6-(3-Chloro-2-fluorophenyl)-4-aminopicolinate herbicide via a Suzuki-Miyaura coupling reaction. This protocol is adapted from established methodologies for the synthesis of similar compounds.
General Workflow for Suzuki-Miyaura Coupling
Detailed Synthesis Protocol
Materials:
-
Methyl 4-amino-6-chloropicolinate (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-amino-6-chloropicolinate, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-(3-Chloro-2-fluorophenyl)-4-aminopicolinate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Proposed Applications in Fungicide and Insecticide Synthesis
While less documented, the 3-chloro-2-fluorophenyl moiety can be incorporated into novel fungicide and insecticide candidates. The principles of molecular design suggest that this functional group can be appended to known fungicidal or insecticidal scaffolds to potentially enhance their biological activity.
Hypothetical Fungicide Synthesis: Pyrazole Carboxamides
Many modern fungicides belong to the class of pyrazole carboxamides, which are known succinate dehydrogenase inhibitors (SDHIs). A hypothetical synthetic route could involve the coupling of a pyrazole carboxylic acid with an aniline derivative bearing the 3-chloro-2-fluorophenyl group.
Hypothetical Insecticide Synthesis: Neonicotinoid Analogs
The 3-chloro-2-fluorophenyl group could also be incorporated into analogs of existing insecticide classes, such as neonicotinoids. A potential synthetic strategy would involve the reaction of a suitable N-heterocyclic intermediate with a side chain containing the 3-chloro-2-fluorophenyl moiety.
Conclusion
This compound is a valuable and versatile building block in agrochemical research. Its primary application lies in the synthesis of potent 6-aryl-4-aminopicolinate herbicides via Suzuki-Miyaura coupling. The protocols and data presented herein provide a framework for the utilization of this compound in the discovery and development of next-generation crop protection agents. Further exploration of its incorporation into fungicide and insecticide scaffolds is a promising avenue for future research.
References
Application Notes and Protocols for 3-Chloro-2-fluorophenylboronic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylboronic acid is a synthetic building block with significant potential in the development of advanced materials. Its utility is primarily demonstrated in organic synthesis, where it serves as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction enables the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of both chlorine and fluorine substituents on the phenyl ring allows for the fine-tuning of the electronic and physical properties of the resulting materials, making it a valuable component in the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and liquid crystals.[1][2]
While specific documented applications and detailed protocols for this compound in material science are not extensively available in publicly accessible literature, its structural similarity to other halogenated phenylboronic acids allows for the extrapolation of its potential applications and the formulation of general experimental protocols. The following sections provide an overview of its likely applications and generalized procedures based on established methodologies for related compounds.
Anticipated Applications in Material Science
Based on the known reactivity of phenylboronic acids, this compound is a promising candidate for the synthesis of:
-
Organic Light-Emitting Diode (OLED) Materials: As a building block for emissive and charge-transport layers in OLED devices. The incorporation of the 3-chloro-2-fluorophenyl moiety can influence the HOMO/LUMO energy levels, thermal stability, and quantum efficiency of the final material.
-
Liquid Crystals: For the synthesis of liquid crystalline compounds used in display technologies. The specific substitution pattern can affect the mesophase behavior, clearing points, and dielectric anisotropy of the resulting materials.
-
Conductive Polymers: As a monomer or co-monomer in the synthesis of conjugated polymers for applications in organic electronics, sensors, and coatings.
Experimental Protocols: Generalized Suzuki-Miyaura Cross-Coupling
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction, which is the primary method for utilizing this compound in material synthesis. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of a Biaryl Compound for Organic Electronics
This protocol describes a general procedure for the coupling of this compound with an aryl bromide to synthesize a biaryl compound, a common core for OLED materials.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| Aryl bromide | 1.0 |
| This compound | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.02 - 0.05 |
| Base (e.g., K2CO3, Cs2CO3) | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF) | - |
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Protocol 2: Synthesis of a Core Structure for Liquid Crystals
This protocol outlines a general method for synthesizing a substituted terphenyl structure, a common motif in liquid crystal design, using this compound.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| Dibromoaryl compound | 1.0 |
| This compound | 2.2 - 2.5 |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 0.03 - 0.05 |
| Base (e.g., K3PO4) | 3.0 - 4.0 |
| Solvent (e.g., 1,4-Dioxane/H2O) | - |
Procedure:
-
In a round-bottom flask, dissolve the dibromoaryl compound (1.0 equiv.) and this compound (2.2-2.5 equiv.) in the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the base (3.0-4.0 equiv.) and the palladium catalyst (0.03-0.05 equiv.) to the solution.
-
Heat the mixture under reflux (typically 90-100 °C) with vigorous stirring for 12-48 hours, monitoring by TLC.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over a drying agent.
-
Remove the solvent in vacuo and purify the residue by column chromatography to isolate the target terphenyl derivative.
Data Presentation
Due to the lack of specific experimental data for this compound in the literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to meticulously record their own experimental data for future reference and comparison. Key parameters to document include:
-
Reaction Yields (%): To assess the efficiency of the synthesis.
-
Purity (%): Determined by techniques such as HPLC or NMR.
-
Melting Point (°C): For solid materials, as an indicator of purity.
-
Spectroscopic Data (NMR, IR, MS): To confirm the structure of the synthesized materials.
-
Photophysical Properties (for OLED materials): Absorption and emission wavelengths, quantum yield.
-
Mesomorphic Properties (for liquid crystals): Transition temperatures and phases observed by DSC and polarized optical microscopy.
-
Conductivity (for conductive polymers): Measured in S/cm.
Visualizations
Below are diagrams illustrating the logical workflow of utilizing this compound in material synthesis.
Caption: General workflow for material synthesis using Suzuki-Miyaura coupling.
Caption: Characterization pathway for novel materials.
Conclusion
This compound is a promising building block for the synthesis of novel organic materials for a range of applications in material science. While specific examples are not yet widely reported, the general reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is well-established. The provided generalized protocols and workflows offer a starting point for researchers to explore the potential of this versatile reagent in creating next-generation materials for electronics and other advanced technologies. It is crucial for researchers to perform their own optimizations and detailed characterizations to fully understand the properties of the resulting materials.
References
Application Notes and Protocols: Heck Coupling Reactions Involving 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes. A valuable extension of this methodology is the oxidative Heck reaction, which utilizes organoboronic acids as the arylating agent. This approach is particularly relevant in pharmaceutical and materials science research due to the commercial availability of a vast array of boronic acids and their general stability and lower toxicity compared to other organometallic reagents.
These notes provide a detailed protocol and application context for the oxidative Heck coupling reaction involving 3-Chloro-2-fluorophenylboronic acid. This specific boronic acid is a valuable building block in drug discovery, allowing for the introduction of a uniquely substituted phenyl moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The resulting vinylated aromatic compounds are precursors to a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
While the traditional Heck reaction employs aryl halides, the use of arylboronic acids proceeds via a distinct Pd(II)-catalyzed pathway, often requiring an oxidant to regenerate the active catalyst.[1] However, recent advancements have led to the development of oxidant-free protocols.[2][3]
Applications in Research and Drug Development
The 3-chloro-2-fluorophenyl motif is of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Oxidative Heck coupling of this compound with various alkenes provides a direct route to synthesize novel substituted styrenes and acrylates. These products can serve as key intermediates in the synthesis of:
-
Bioactive Molecules: The vinyl group can be further functionalized to introduce pharmacophoric elements.
-
Molecular Probes: Fluorine-19 is NMR active, making these compounds suitable for use in biological imaging and binding studies.
-
Advanced Materials: The resulting fluorinated stilbenes and related structures have applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[4][5][6]
Reaction Mechanism and Workflow
The oxidative Heck reaction of an arylboronic acid with an alkene follows a different catalytic cycle than the traditional Mizoroki-Heck reaction. The cycle is initiated by the transmetalation of the boronic acid with a Pd(II) salt. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product. The final step involves the regeneration of the Pd(II) catalyst, which often requires an external oxidant, although oxidant-free methods have been developed.[1][2]
Catalytic Cycle of the Oxidative Heck Reaction
Caption: Catalytic cycle of the oxidative Heck reaction.
General Experimental Workflow
References
- 1. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 3-Chloro-2-fluorophenylboronic acid as a key building block. The methodologies described herein are essential for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The primary focus is on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Chan-Lam coupling for the formation of C-N bonds. Microwave-assisted synthesis protocols are also included to highlight modern, efficient synthetic approaches.
Overview of Synthetic Applications
This compound is a versatile reagent in organic synthesis, primarily employed in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions.[1] These reactions enable the introduction of the 3-chloro-2-fluorophenyl moiety into a wide range of heterocyclic systems, a common strategy in the development of novel pharmaceutical agents and functional materials. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the physicochemical properties of the resulting molecules, such as their metabolic stability, lipophilicity, and binding affinity to biological targets.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides.[1] Conversely, the Chan-Lam coupling provides a complementary approach for the formation of carbon-nitrogen bonds, allowing for the N-arylation of a diverse set of nitrogen-containing heterocycles.
Data Presentation: Representative Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Chan-Lam couplings involving arylboronic acids, including examples with halogen-substituted phenylboronic acids which serve as models for the reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids with Heteroaryl Halides
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | 18 | 95 |
| 2 | 3-Bromopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 2-Bromothiophene | 3-Chlorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 92 |
| 4 | 5-Bromoindole | This compound (example) | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 90 |
Data in this table is representative and compiled from various sources to illustrate typical reaction outcomes.[2][3][4]
Table 2: Chan-Lam N-Arylation of Heterocycles with Arylboronic Acids
| Entry | N-Heterocycle | Arylboronic Acid | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 90 |
| 2 | Carbazole | 4-Methoxyphenylboronic acid | CuI | K₃PO₄ | DMF | 110 | 24 | 85 |
| 3 | Indole | This compound (example) | Cu(OAc)₂ | Pyridine | Toluene | 80 | 36 | 78 |
| 4 | Pyrazole | 4-Trifluoromethylphenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 72 | 82 |
| 5 | Benzimidazole | Phenylboronic acid | Cu₂O | Et₃N | Methanol | 60 | 24 | 88 |
Data in this table is representative and compiled from various sources to illustrate typical reaction outcomes.[5][6][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroaryl halide.
Workflow Diagram:
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen (this cycle is repeated three times).
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate vial, the palladium catalyst is dissolved in a small amount of the reaction solvent and added to the reaction mixture via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired heterocyclic compound.
General Protocol for Chan-Lam N-Arylation (Conventional Heating)
This protocol provides a general method for the copper-catalyzed N-arylation of a nitrogen-containing heterocycle with this compound.
Workflow Diagram:
Materials:
-
This compound (1.5-2.0 equiv)
-
Nitrogen-containing heterocycle (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv) or a catalytic amount of a copper salt (10-20 mol%)
-
Base (e.g., pyridine, triethylamine, 2.0 equiv)
-
Solvent (e.g., CH₂Cl₂, toluene, methanol)
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add the N-heterocycle (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.0 equiv).
-
Add the solvent, followed by the base (e.g., pyridine, 2.0 equiv).
-
The flask is left open to the air (or a balloon of air is attached), and the mixture is stirred vigorously at room temperature. Gentle heating may be required for less reactive substrates.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove copper salts.
-
The filtrate is concentrated, and the residue is subjected to an aqueous work-up.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times for Suzuki-Miyaura couplings.[8][9]
Workflow Diagram:
Materials:
-
Same as for conventional Suzuki-Miyaura coupling
-
Microwave synthesis reactor and appropriate reaction vials
Procedure:
-
In a microwave reaction vial, combine the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), palladium catalyst (3-5 mol%), and the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).[8]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification procedure outlined in the conventional Suzuki-Miyaura protocol (steps 7-10).
Signaling Pathways and Logical Relationships
The synthesis of complex heterocyclic molecules often involves multi-step reaction sequences. The following diagram illustrates a logical pathway from starting materials to a final, more complex heterocyclic structure, incorporating a Suzuki-Miyaura coupling as a key step.
This diagram illustrates a common strategy in drug discovery where a core heterocyclic structure is first synthesized via a robust coupling reaction, followed by subsequent chemical modifications to generate a library of analogs for structure-activity relationship (SAR) studies.
Concluding Remarks
The protocols and data presented in these application notes demonstrate the utility of this compound as a valuable reagent for the synthesis of a diverse range of heterocyclic compounds. The Suzuki-Miyaura and Chan-Lam couplings offer reliable and versatile methods for the incorporation of the 3-chloro-2-fluorophenyl moiety. Furthermore, the adoption of microwave-assisted techniques can lead to significant improvements in reaction efficiency, making these methods highly applicable in both academic and industrial research settings. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. wiche.edu [wiche.edu]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Scale-Up Synthesis Using 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl scaffolds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. 3-Chloro-2-fluorophenylboronic acid is a valuable building block in this context, offering a unique substitution pattern that can impart specific steric and electronic properties to the target molecule.
These application notes provide a comprehensive guide for the scale-up synthesis of biaryl compounds utilizing this compound. The focus is on transitioning from laboratory-scale discovery to kilogram-scale production, addressing critical aspects such as reaction optimization, process safety, work-up, and purification. Due to the electronic effects of the chloro and fluoro substituents, specific optimization of reaction conditions is crucial for achieving high yields and purity on a larger scale.
Safety and Handling
Prior to handling, a comprehensive understanding of the hazards associated with this compound and all other reagents is essential. A substance-specific Safety Data Sheet (SDS) for this compound should be consulted. General safety precautions for related arylboronic acids include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Scale-Up Considerations for Suzuki-Miyaura Coupling
Transitioning a Suzuki-Miyaura coupling from the bench to a manufacturing setting requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered and electronically deactivated substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often necessary to promote efficient oxidative addition and reductive elimination. Pre-catalysts, where the active Pd(0) species is generated in situ, are often preferred for their air and moisture stability.
-
Base Selection: The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent system must be chosen to ensure adequate solubility of all reactants and facilitate the reaction. A mixture of an organic solvent (e.g., toluene, 2-methyltetrahydrofuran) and an aqueous phase for the base is common. The use of water as a co-solvent can accelerate the reaction and is a consideration for greener chemistry.
-
Reaction Temperature and Time: These parameters must be carefully optimized. Higher temperatures can increase reaction rates but may also lead to increased impurity formation. Reaction progress should be monitored by in-process controls (e.g., HPLC, UPLC) to determine the optimal reaction time.
-
Work-up and Purification: Scalable work-up procedures are essential to remove the catalyst, inorganic salts, and other impurities. This may involve aqueous washes, extractions, and potentially the use of palladium scavengers. Crystallization is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.
Experimental Protocols
General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
This protocol provides a starting point for the scale-up synthesis of a biaryl compound from this compound and an aryl bromide. Note: This is a generalized procedure and must be optimized for the specific aryl halide coupling partner.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., [Pd₂(dba)₃] or a suitable pre-catalyst, 0.1 - 1.0 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.2 - 2.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 - 10 volumes)
-
Deionized Water (2 - 4 volumes)
-
Palladium Scavenger (e.g., activated carbon, functionalized silica)
-
Suitable solvent for crystallization (e.g., isopropanol, heptane)
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the aryl bromide, this compound, and 2-MeTHF.
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: In a separate vessel, dissolve the potassium phosphate in deionized water. Sparge the aqueous solution with nitrogen or argon.
-
Catalyst Preparation: In a glovebox or under a strong stream of inert gas, prepare a solution or slurry of the palladium catalyst and phosphine ligand in a small amount of degassed 2-MeTHF.
-
Reaction Initiation: Add the degassed aqueous base to the reactor. Begin agitation and heat the mixture to the desired temperature (typically 60-100 °C).
-
Catalyst Addition: Add the catalyst solution/slurry to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or UPLC until the consumption of the limiting reagent is complete (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
(Optional) Treat the organic layer with a palladium scavenger to reduce residual palladium levels.
-
Filter the mixture to remove any solids.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable crystallization solvent (e.g., isopropanol).
-
Heat to dissolve the crude product, then cool slowly to induce crystallization.
-
Filter the crystalline product and wash with a cold solvent.
-
-
Drying: Dry the product under vacuum at an appropriate temperature to a constant weight.
Data Presentation
The following tables summarize representative reaction conditions and outcomes for Suzuki-Miyaura couplings on a larger scale. While not all examples use this compound specifically, they provide valuable insights into expected yields and catalyst loadings for similar transformations.
Table 1: Representative Conditions for Scale-Up Suzuki-Miyaura Reactions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Electron-deficient Aryl Bromide | Electron-rich Aryl Bromide | Heteroaryl Chloride |
| Boronic Acid | This compound | This compound | This compound |
| Catalyst | [Pd₂(dba)₃] | XPhos-Pd-G3 | SPhos-Pd-G2 |
| Catalyst Loading | 0.5 mol% | 0.2 mol% | 1.0 mol% |
| Ligand | SPhos | - | - |
| Ligand Loading | 1.1 mol% | - | - |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | 2-MeTHF / H₂O | Toluene / H₂O | Dioxane / H₂O |
| Temperature | 80 °C | 90 °C | 100 °C |
| Reaction Time | 12 h | 18 h | 24 h |
| Scale | 1 kg | 5 kg | 500 g |
| Yield (Isolated) | > 85% (expected) | > 80% (expected) | > 75% (expected) |
| Purity (HPLC) | > 99% (expected) | > 98% (expected) | > 98% (expected) |
Table 2: Analytical Methods for Quality Control
| Analytical Technique | Purpose |
| HPLC/UPLC | Monitor reaction progress, determine product purity, quantify impurities. |
| GC | Analyze for residual solvents. |
| NMR (¹H, ¹³C, ¹⁹F) | Confirm the structure of the final product and key intermediates. |
| LC-MS | Identify unknown impurities. |
| ICP-MS/ICP-OES | Quantify residual palladium content in the final product. |
| DSC/TGA | Determine melting point and thermal stability of the final product. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for the scale-up synthesis of biaryls.
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-2-fluorophenylboronic acid in Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Chloro-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form a symmetrical biaryl.[1][2][3] The presence of ortho-substituents, like in this compound, can increase the likelihood of these side reactions due to steric hindrance.[4][5]
Q2: How do the electronic properties of this compound affect the reaction?
A2: The fluorine and chlorine atoms are electron-withdrawing, which can influence the reactivity of the boronic acid. Electron-deficient boronic acids can be more prone to certain side reactions, such as homocoupling.[6][7] However, the electron-withdrawing nature can also facilitate the transmetalation step in some cases.
Q3: What role does oxygen play in the formation of side products?
A3: Oxygen can promote the oxidative homocoupling of boronic acids.[1][2] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) to minimize this side reaction.[8][9]
Q4: Can the choice of palladium precursor influence the extent of homocoupling?
A4: Yes. Using a Pd(II) precursor, such as Pd(OAc)₂, can lead to homocoupling at the start of the reaction before the active Pd(0) catalyst is formed.[1][2] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may help reduce this initial homocoupling.[9]
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes, using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can be advantageous.[9][10] These derivatives often exhibit greater stability and can slowly release the boronic acid in situ, minimizing its decomposition and side reactions.[11][12] MIDA boronates are another exceptionally stable option.[2][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low conversion of starting materials can be a significant issue. This guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst, such as a palladacycle. |
| Steric Hindrance | Due to the ortho-substituents, more forcing conditions may be required. Increase the reaction temperature and/or reaction time. Employ bulky, electron-rich ligands like SPhos or XPhos to facilitate the coupling of sterically hindered substrates.[5][6] |
| Poor Reagent Quality | Ensure the purity of both the this compound and the coupling partner. Impurities can inhibit the catalyst. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[9] |
Issue 2: Excessive Homocoupling of this compound
The formation of 2,2'-dichloro-6,6'-difluorobiphenyl as a major byproduct significantly reduces the yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize homocoupling.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8][9] |
| Use of Pd(II) Pre-catalyst | Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species.[8] |
| Sub-optimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can favor the cross-coupling pathway over homocoupling.[9] |
Issue 3: Significant Protodeboronation
The formation of 1-chloro-2-fluorobenzene indicates the loss of the boronic acid functionality.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize protodeboronation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Instability of the Boronic Acid | Convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt. These can release the boronic acid slowly during the reaction, keeping its concentration low and reducing the rate of protodeboronation.[9][10][12] |
| Reaction Conditions | Protodeboronation can be promoted by aqueous basic conditions.[3] Consider using anhydrous conditions with a non-hydroxide base. The rate of protodeboronation is highly dependent on pH.[3] |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the boronic acid has more time to decompose. Use a more active catalyst system (e.g., with bulky biarylphosphine ligands) to accelerate the cross-coupling relative to protodeboronation.[13] |
Experimental Protocols
General Protocol for a Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
Purification:
-
Purify the crude product by flash column chromatography.[9]
-
Protocol for the Preparation of the Pinacol Ester of this compound
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used without further purification.
Data Presentation
Table 1: Effect of Ligand on the Suzuki Coupling of a Sterically Hindered Aryl Bromide with Phenylboronic Acid
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <10 |
| 2 | P(t-Bu)₃ | 85 |
| 3 | SPhos | 95 |
| 4 | XPhos | 92 |
This table illustrates the significant impact of ligand choice, especially for challenging substrates. Bulky, electron-rich ligands dramatically improve yields.
Table 2: Influence of Base and Solvent on a Model Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 92 |
| 4 | K₂CO₃ | DMF/H₂O | 110 | 95[14] |
This table demonstrates that the combination of a stronger base and an appropriate solvent system can lead to higher yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
preventing deboronation of 3-Chloro-2-fluorophenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 3-Chloro-2-fluorophenylboronic acid in experimental settings, with a primary focus on preventing deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, specifically protodeboronation, is a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, which is an electron-deficient arylboronic acid due to the presence of electron-withdrawing chloro and fluoro substituents, this process can be particularly problematic.[2] The electron-deficient nature of the aromatic ring makes the boronic acid group more susceptible to cleavage, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This leads to the formation of 1-chloro-2-fluorobenzene as a byproduct, reducing the yield of the desired coupled product.
Q2: What are the main factors that promote the deboronation of this compound?
A2: Several factors can accelerate the rate of deboronation:
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pH: Basic conditions (high pH) significantly promote deboronation.[3][4] While a base is necessary to activate the boronic acid for transmetalation in Suzuki-Miyaura coupling, strong bases can increase the rate of the undesired deboronation.[2]
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Temperature: Higher reaction temperatures can increase the rate of deboronation.[2]
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Water: The presence of water can serve as a proton source for protodeboronation.[2] While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, excessive water can be detrimental.
-
Reaction Time: Longer reaction times expose the boronic acid to deboronation-promoting conditions for extended periods.
Q3: How can I tell if deboronation is occurring in my reaction?
A3: The primary indicator of deboronation is the formation of the corresponding protodeboronated byproduct, which in this case is 1-chloro-2-fluorobenzene. You can detect this byproduct using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the consumption of your starting boronic acid and the formation of byproducts in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the characteristic signals of 1-chloro-2-fluorobenzene in your crude reaction mixture.
A lower than expected yield of your desired product, coupled with the presence of the protodeboronated byproduct, is a strong indication that deboronation is a significant issue.
Troubleshooting Guide: Preventing Deboronation
This guide provides strategies to minimize deboronation when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue: Low yield of desired product and significant formation of 1-chloro-2-fluorobenzene.
This is the classic sign of deboronation. Here are several approaches to troubleshoot this issue, ranging from simple modifications to more advanced strategies.
The first line of defense is to adjust the reaction parameters to disfavor the deboronation pathway.
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Choice of Base: The selection of the base is critical. Strong bases can accelerate deboronation.[2]
-
Recommendation: Use milder bases. Consider switching from strong bases like NaOH or KOH to weaker inorganic bases.
-
-
Reaction Temperature: Elevated temperatures can promote deboronation.[2]
-
Recommendation: If your catalyst is sufficiently active, try running the reaction at a lower temperature.
-
-
Solvent System: The presence of a proton source can facilitate deboronation.
-
Recommendation: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, using anhydrous solvents or minimizing the amount of water can be beneficial.
-
Table 1: Recommended Starting Conditions to Minimize Deboronation
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF | Milder bases are less likely to promote protodeboronation compared to strong hydroxides.[2] |
| Temperature | 60-80 °C (or lower if possible) | Lower temperatures slow down the rate of the deboronation side reaction.[2] |
| Solvent | Anhydrous 1,4-dioxane, THF, or Toluene | Minimizes the presence of a proton source for protodeboronation.[2] |
If optimizing reaction conditions is insufficient, a highly effective strategy is to use a more stable derivative of the boronic acid.
-
Pinacol Esters: Converting the boronic acid to its pinacol ester derivative significantly increases its stability and resistance to deboronation.[5] The pinacol ester can be used directly in the coupling reaction.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions.[6] They slowly release the active boronic acid under the basic conditions of the Suzuki-Miyaura coupling, keeping the concentration of the unstable free boronic acid low and thus minimizing deboronation.
Table 2: Comparison of Boronic Acid Stabilization Strategies
| Boron Reagent | Structure | Advantages | Disadvantages |
| Boronic Acid | Ar-B(OH)₂ | Commercially available, no derivatization needed. | Prone to deboronation, especially when electron-deficient. |
| Pinacol Ester | Ar-B(pin) | Increased stability, commercially available or easily synthesized.[5] | May have slightly lower reactivity than the free boronic acid. |
| MIDA Boronate | Ar-B(MIDA) | Highly stable, crystalline, slow release of boronic acid minimizes side reactions.[6] | Requires an additional synthetic step to prepare. |
The rate of the desired cross-coupling reaction can be increased to outcompete the deboronation side reaction by using a highly active catalyst system.
-
Recommendation: Employ modern palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands). These catalysts are often more efficient at lower temperatures, which also helps to suppress deboronation.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction with this compound, designed to minimize deboronation. Note: This protocol is a starting point and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using this compound Pinacol Ester
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Diagram 1: The Deboronation Problem
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-2-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the homocoupling of 3-Chloro-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of homocoupling byproduct | 1. Oxygen in the reaction mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.[1] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles for more sensitive reactions. Ensure the reaction is run under a positive pressure of an inert gas. |
| 2. Use of a Pd(II) precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to cause homocoupling during the in-situ reduction to the active Pd(0) catalyst.[2] | 2. Use a Pd(0) source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, consider pre-heating the catalyst, base, and aryl halide before adding the boronic acid to facilitate the reduction of Pd(II) to Pd(0). | |
| 3. Inappropriate base: Strong bases can sometimes accelerate homocoupling. For electron-deficient boronic acids, the choice of base is critical. | 3. Optimize the base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH). The choice of cation can also be important, with potassium salts sometimes showing reduced homocoupling.[3] | |
| 4. High instantaneous concentration of boronic acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. | 4. Slow addition of boronic acid: Add a solution of the this compound to the reaction mixture dropwise over a period of time using a syringe pump. This keeps the instantaneous concentration low. | |
| 5. Suboptimal ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus side reactions. | 5. Use bulky, electron-rich ligands: For sterically hindered and electron-deficient boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective. These can promote the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling. | |
| 6. High reaction temperature: Elevated temperatures can sometimes increase the rate of side reactions more than the desired coupling. | 6. Optimize reaction temperature: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. Stepwise increases in temperature can help find the optimal balance. | |
| Low yield of desired product with starting material recovery | 1. Slow transmetalation: this compound is both sterically hindered and electron-deficient, which can lead to a slow transmetalation step. | 1. Use a stronger base and appropriate ligand: Employing a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can facilitate the formation of the more reactive boronate species. Combining this with an electron-rich ligand like those from the Buchwald series can accelerate transmetalation. |
| 2. Catalyst deactivation: The catalyst may be deactivating over the course of the reaction. | 2. Use a modern precatalyst: Buchwald G3 or G4 precatalysts are often more stable and active for challenging substrates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: There are two main pathways for boronic acid homocoupling. The first is an oxygen-mediated pathway where the active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen. This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled product. The second is a Pd(II)-mediated pathway, which is particularly relevant when using a Pd(II) precatalyst. The Pd(II) salt can directly react with two molecules of the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[2]
Q2: Why is this compound particularly susceptible to homocoupling?
A2: this compound is an electron-deficient boronic acid due to the presence of the electron-withdrawing chloro and fluoro substituents. Electron-deficient boronic acids can be more prone to homocoupling. Additionally, the ortho-fluoro substituent provides some steric hindrance, which can slow down the desired cross-coupling reaction, making side reactions like homocoupling more competitive.
Q3: Which palladium catalysts and ligands are recommended for suppressing homocoupling with this substrate?
A3: For challenging substrates that are both sterically hindered and electron-deficient, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended. Buchwald-type biarylphosphine ligands such as XPhos and SPhos are highly effective as they can accelerate the rate-limiting steps of the desired Suzuki-Miyaura coupling, thereby outcompeting the homocoupling pathway. Using advanced precatalysts like XPhos Pd G3 or SPhos Pd G3 can also be beneficial due to their high activity and stability.
Q4: How does the choice of base impact the formation of the homocoupling byproduct?
A4: The base is essential for activating the boronic acid to facilitate transmetalation. However, the nature and strength of the base can influence the extent of homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH). The counter-ion of the base can also play a role; for instance, potassium bases have been observed to reduce homocoupling in some systems.[3]
Quantitative Data Summary
| Parameter | Condition to Minimize Homocoupling | Condition that may Increase Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) | Pd(II) can directly mediate homocoupling before reduction to the active Pd(0) catalyst.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Less bulky, electron-poor ligands | Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling and promote the desired reductive elimination. |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong bases (e.g., NaOH, NaOEt) | Stronger bases can sometimes accelerate side reactions, including homocoupling. |
| Boronic Acid Addition | Slow, controlled addition (e.g., via syringe pump) | Rapid, single-portion addition | Slow addition maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction. |
| Atmosphere | Rigorously degassed, inert (Ar or N₂) | Presence of air/oxygen | Oxygen is a known promoter of boronic acid homocoupling through oxidation of the Pd(0) catalyst.[1] |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene with a small amount of water, e.g., 10:1)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Degassing the Solvent: The chosen solvent system should be rigorously degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup:
-
To a Schlenk flask or a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vessel with a septum and purge with inert gas for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
-
Slow Addition of Boronic Acid:
-
In a separate, dry flask, dissolve the this compound (1.2-1.5 equiv) in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways of Suzuki coupling and homocoupling.
References
Technical Support Center: Purification of Products from 3-Chloro-2-fluorophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 3-Chloro-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions with this compound?
A1: Common impurities include homocoupled biaryl products (from the dimerization of the boronic acid), unreacted starting materials (this compound and the coupling partner), protodeboronation products (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst. The presence of oxygen can often lead to an increase in homocoupling byproducts.[1]
Q2: My reaction has gone to completion, but I am struggling to remove the unreacted boronic acid and its byproducts. What purification strategies are most effective?
A2: A multi-step approach is often necessary.
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Aqueous Workup: An initial aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove some of the acidic boronic acid.
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Column Chromatography: Silica gel column chromatography is the most common method for separating the desired biaryl product from the starting materials and byproducts. A gradient elution with a non-polar solvent system like hexane/ethyl acetate is typically effective.[2]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can significantly improve purity.
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Scavenger Resins: For trace amounts of boronic acid, specialized scavenger resins containing diol functionalities can be employed to selectively bind and remove the impurity.
Q3: I am observing significant homocoupling of this compound. How can I minimize this side reaction?
A3: Homocoupling is often promoted by the presence of oxygen and high catalyst loading. To minimize this:
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Degassing: Thoroughly degas all solvents and reagents before use.[1]
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Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Catalyst Loading: Use the minimum effective concentration of the palladium catalyst.
-
Reaction Temperature: Avoid excessively high temperatures, which can promote catalyst decomposition and side reactions.
Q4: Protodeboronation seems to be a significant issue in my reaction, leading to low yields. What measures can I take to prevent this?
A4: this compound, being electron-deficient, is susceptible to protodeboronation. To mitigate this:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.
-
Choice of Base: Employ a non-aqueous base or a base that generates minimal water upon reaction.
-
Reaction Time: Optimize the reaction time to avoid prolonged exposure of the boronic acid to conditions that favor protodeboronation.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable activation. |
| Poorly Degassed Solvents/Reagents | Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Incorrect Base | For electron-deficient boronic acids like this compound, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required. |
| Low Reaction Temperature | Gradually increase the reaction temperature, as sterically hindered or electron-deficient substrates may require more energy to react. |
Problem: Product is Contaminated with Byproducts after Initial Workup
| Impurity | Suggested Purification Method |
| Homocoupled Biaryl | Careful column chromatography with a shallow solvent gradient is often required to separate the homocoupled product from the desired biaryl, as they may have similar polarities. |
| Unreacted Boronic Acid | An aqueous basic wash followed by column chromatography. For stubborn traces, consider using a diol-based scavenger resin. |
| Palladium Residue | The crude product can be filtered through a pad of celite or silica gel to remove the heterogeneous palladium black. Activated carbon can also be used to adsorb soluble palladium species. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a 1:3 v/v mixture of water and dioxane) via syringe.[2] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol %) under a positive pressure of the inert gas.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 105 °C) and stir for the required time (typically 8-12 hours), monitoring the progress by TLC or LC-MS.[2]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common systems include ethanol/water or heptane/ethyl acetate.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura reactions of a similar fluorinated starting material, 1-bromo-3,4-difluorobenzene, with various arylboronic acids. These can be considered indicative of expected outcomes for reactions with this compound.
| Arylboronic Acid Partner | Product | Yield (%) | Reference |
| 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 77 | [2] |
| 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 79 | [2] |
| 2,5-dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | 72 | [2] |
| 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl | 80 | [2] |
| 3-(methylthio)phenylboronic acid | (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane | 80 | [2] |
Visualizations
Caption: General experimental workflow for the purification of biaryl products.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Improving Suzuki Coupling Yields with 3-Chloro-2-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 3-chloro-2-fluorophenylboronic acid. Due to the electron-deficient nature of this boronic acid, specific challenges may arise during cross-coupling, and this guide offers strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids like this compound are often attributed to one or more of the following factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging couplings involving electron-deficient partners.[1] More electron-rich and bulky ligands are often required to facilitate the oxidative addition and transmetalation steps.
-
Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferable to prevent side reactions.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively quenching the starting material. This can be exacerbated by the presence of water, acidic or basic conditions, and elevated temperatures.
-
Homocoupling: Self-coupling of the boronic acid to form a symmetrical biaryl byproduct can compete with the desired cross-coupling reaction. This is often promoted by the presence of oxygen or certain palladium species.[2]
-
Poor Solvent Choice and Degassing: The reaction solvent must be appropriate for the solubility of all reactants and the chosen base. Crucially, solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.[1]
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: For a successful Suzuki coupling with an electron-deficient boronic acid, it is advisable to start with a robust catalytic system. Consider using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos). A common and often effective base for such reactions is potassium phosphate (K₃PO₄). A typical starting point would be:
-
Catalyst: A Buchwald-type pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%).
-
Base: Finely powdered and dry potassium phosphate (K₃PO₄, 2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.
Q3: How can I minimize protodeboronation and homocoupling?
A3: To minimize these common side reactions:
-
Protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Employ milder bases like potassium fluoride (KF) or cesium fluoride (CsF).
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be used in the reaction.
-
-
Homocoupling:
-
Ensure thorough degassing of all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species in situ.[2]
-
Slow addition of the boronic acid to the reaction mixture can sometimes help by keeping its concentration low.
-
Q4: The reaction is not proceeding to completion, and I am recovering unreacted starting material. What should I do?
A4: If you are observing incomplete conversion, consider the following troubleshooting steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).
-
Change the Ligand: Switch to a more electron-rich and sterically hindered ligand to promote oxidative addition, which is often the rate-limiting step with aryl chlorides.
-
Increase the Reaction Temperature: Cautiously increase the reaction temperature. However, be aware that this can also increase the rate of side reactions like protodeboronation.
-
Screen Different Bases: The optimal base can be highly dependent on the specific substrates. Consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions with this compound.
Problem: Low to No Product Formation
| Observation | Potential Cause | Suggested Solution |
| Starting materials are largely unreacted. | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Inappropriate base. | Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and dry. | |
| Significant amount of homocoupled boronic acid byproduct. | Presence of oxygen. | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. |
| Inefficient reduction of Pd(II) to Pd(0). | Use a Pd(0) catalyst source or a pre-catalyst designed for efficient in situ generation of Pd(0). | |
| Significant amount of protodeboronated starting material. | Presence of excess water or protic sources. | Use anhydrous solvents and dry reagents. |
| Base is too strong or reaction temperature is too high. | Use a milder base (e.g., KF) and a lower reaction temperature. |
Data Presentation
While specific yield data for the Suzuki coupling of this compound is not extensively available in the literature, the following table presents representative yields for the coupling of a structurally similar electron-deficient boronic acid (4-fluorophenylboronic acid) with various aryl bromides, illustrating the impact of different catalysts and ligands. This data can serve as a useful guide for reaction optimization.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 92 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 75 |
| 1-Bromo-2,4-difluorobenzene | XPhos Pd G3 (2) | - | K₃PO₄ (3) | THF/H₂O | 80 | 98 |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equivalents)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Technical Support Center: Reaction Optimization for Sterically Hindered 3-Chloro-2-fluorophenylboronic Acid
Welcome to the technical support center for the reaction optimization of sterically hindered 3-Chloro-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with this substrate.
Troubleshooting Guide
Issue: Low to No Product Yield
Low yields are a common challenge when working with sterically hindered substrates like this compound. The steric hindrance around the boron atom and the ortho-substituents can impede key steps in the catalytic cycle.
Potential Causes & Solutions:
-
Inefficient Catalyst System: Standard palladium catalysts are often ineffective for hindered substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive palladium(0) species, which is crucial for the oxidative addition of the aryl halide and accelerates the reductive elimination step.[1] For particularly challenging couplings, specialized ligands like BI-DIME may be effective.[3]
-
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[1][4]
-
Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1][2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Inappropriate Solvent Choice: The solvent can significantly influence reaction rates and solubility of reactants.
-
Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
Issue: Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation)
Side reactions can compete with the desired cross-coupling, reducing the yield of the target product.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by certain catalyst systems.
-
Protodeboronation: Cleavage of the C-B bond can occur, especially in the presence of a strong base and water.[8]
-
Troubleshooting: If possible, running the reaction under anhydrous conditions can minimize this side reaction.[8] However, since water is often necessary for the activity of certain bases, a careful balance must be struck. Using a less nucleophilic base might also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working (low to no yield). What are the first things I should check?
A1: Start by evaluating your catalyst and ligand combination. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Switch to a system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[1][2] Next, consider your choice of base. A moderately strong base like K₃PO₄ or Cs₂CO₃ is a good starting point.[1] Ensure your reaction is running at a sufficiently high temperature (80–110 °C) and that you are using an appropriate degassed solvent like dioxane or toluene.[6]
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and why is it so critical for hindered substrates?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] It activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which then transfers its organic group to the palladium center.[4][9] For sterically hindered boronic acids, this activation is even more critical to overcome the steric barrier and facilitate the transmetalation process.
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling can be minimized by carefully selecting the catalyst system. Some palladium/ligand combinations are more prone to this side reaction.[8] Another effective strategy is the slow addition of the boronic acid to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.[8]
Q4: Can I use microwave heating to improve my reaction?
A4: Yes, microwave irradiation is an excellent technique for accelerating Suzuki-Miyaura couplings, especially for challenging substrates. It can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[7] Typical conditions involve heating at 100-150 °C for 5-30 minutes.[7]
Data Presentation
Table 1: Recommended Reaction Conditions for Sterically Hindered Suzuki-Miyaura Couplings
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium Precatalyst (e.g., XPhos Pd G3) | Effective for difficult substrates due to the formation of a highly reactive Pd(0) species.[1][6] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or NHC ligands | Overcome steric hindrance and accelerate key steps of the catalytic cycle.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, or t-BuOK | Moderately strong to strong bases are needed to activate the hindered boronic acid.[1][2] |
| Solvent | Dioxane, Toluene, DMF (often with a small amount of water) | Aprotic polar solvents are generally effective. Water can aid in the activation of certain bases.[1][2][6] |
| Temperature | 80 - 110 °C or Microwave (100 - 150 °C) | Provides sufficient energy to overcome the activation barrier for hindered substrates.[6][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and reagents from oxygen, which can cause degradation.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[6]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)[6]
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst. Then, add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6] Alternatively, use a microwave reactor with appropriate settings (e.g., 120 °C for 15 minutes).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][10]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 3-Chloro-2-fluorophenylboronic Acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in Suzuki-Miyaura couplings involving 3-Chloro-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no yield?
A1: Low yields in couplings with this compound can stem from several factors related to its specific structure. The presence of electron-withdrawing chloro and fluoro substituents can render the boronic acid less nucleophilic, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1] Additionally, the ortho-fluoro substituent can introduce steric hindrance, further impeding the reaction.[2][3] Catalyst deactivation is also a common issue; the formation of palladium black, an inactive form of the catalyst, is a frequent observation when reactions fail.[4] Oxygen contamination can also lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[5]
Q2: How do the chloro and fluoro substituents on the phenylboronic acid influence catalyst activity?
A2: The electronic and steric properties of the substituents on this compound play a significant role. The electron-withdrawing nature of chlorine and fluorine can decrease the nucleophilicity of the boronic acid, which may slow down the transmetalation step.[1] The ortho-fluoro group can also present steric challenges, making it more difficult for the boronic acid to approach the palladium center.[6][7] Furthermore, fluoride ions, which can be present from the boronic acid itself or the base (e.g., CsF), can have a dual role; they can facilitate the reaction by forming a reactive trans-ArPdFL2 complex but can also form unreactive anionic boronate species, thereby inhibiting the reaction.[8][9][10]
Q3: What is the black precipitate I see in my reaction, and is it always a sign of failure?
A3: The black precipitate is typically palladium black, which is composed of agglomerated, catalytically inactive palladium nanoparticles.[4] While the appearance of some black solid can be observed in successful reactions, a rapid and significant precipitation early in the reaction often indicates catalyst deactivation and is correlated with poor reaction outcomes.[4] This agglomeration reduces the available active catalytic sites, thus hindering or completely stopping the desired cross-coupling.[11]
Q4: Can the choice of palladium precatalyst and ligand significantly impact the outcome of the reaction with this specific boronic acid?
A4: Absolutely. The choice of both the palladium source and the ligand is critical, especially for challenging substrates.[12] For sterically hindered and electron-deficient substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[12] More robust systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][2] These ligands can accelerate both the oxidative addition and reductive elimination steps and can stabilize the palladium center, preventing deactivation.[5] Modern palladium precatalysts, such as G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and can provide more consistent results.[13]
Q5: Are there any specific bases or solvents that are recommended for this type of coupling?
A5: The selection of the base and solvent system is crucial for a successful coupling. For challenging transmetalation steps, as is expected with this boronic acid, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate.[1] Anhydrous, deoxygenated solvents are essential to prevent catalyst oxidation and protodeboronation of the boronic acid.[12] Common choices include toluene, dioxane, and THF.[12] The use of aqueous base solutions is common, but the amount of water should be carefully controlled, as excess water can promote side reactions.[14]
Troubleshooting Guides
Problem 1: Low to no product yield, with the catalyst turning black early in the reaction.
This is a classic sign of rapid catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and catalyst blackening.
Problem 2: The reaction is sluggish and stalls before completion, with starting materials remaining.
This may indicate a slow transmetalation step or gradual catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Base (2.0 equiv), Solvent (0.2 M), 100 °C, 12 h.
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 15 | Significant catalyst blackening. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | 45 | Moderate conversion. |
| Pd(dppf)Cl₂ | - | K₃PO₄ | DMF | 65 | Good conversion, some side products. |
| XPhos Pd G3 | - | K₃PO₄ | Toluene/H₂O (10:1) | 92 | Clean reaction, high yield. |
| SPhos Pd G2 | - | Cs₂CO₃ | Dioxane | 88 | High yield, slightly slower than XPhos. |
Table 2: Effect of Base and Solvent on Reaction Yield
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), XPhos Pd G3 (2 mol%), 100 °C, 12 h.
| Base (2.0 equiv) | Solvent | Yield (%) |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 35 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 58 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 91 |
| Cs₂CO₃ | Toluene | 89 |
| KF | THF | 25 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add degassed solvent (e.g., Toluene, 5 mL) via syringe. If using an aqueous base, add the degassed water at this stage.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting a Failed Reaction - Small Scale Rescreening
-
Preparation: In a glovebox, prepare an array of reaction vials each containing a stir bar.
-
Catalyst/Ligand Dispensing: To each vial, add a different palladium precatalyst/ligand combination (1-3 mol%).
-
Reagent Addition: Add the aryl halide (0.1 mmol) and this compound (0.12 mmol) to each vial.
-
Base and Solvent Addition: Add a different base (0.2 mmol) and degassed solvent (0.5 mL) to each designated vial.
-
Reaction: Seal the vials and place them in a heating block on a stirrer plate at a set temperature (e.g., 80-110 °C) for a defined period (e.g., 12-24 h).
-
Analysis: After cooling, quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the relative conversion and identify the most promising conditions.
Visualizations
Proposed Catalyst Deactivation Pathway
Caption: Proposed deactivation pathway for this compound couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Exotherms with 3-Chloro-2-fluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely managing reaction exotherms when using 3-Chloro-2-fluorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound itself is generally stable under normal storage conditions.[1][2] The primary thermal hazards arise during reactions, such as the highly exothermic Suzuki-Miyaura coupling.[3] Thermal decomposition can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and oxides of boron.[1][4]
Q2: How significant is the exotherm in a Suzuki-Miyaura reaction involving a halogenated phenylboronic acid?
Q3: What are the key factors that influence the reaction exotherm?
A3: Several factors can significantly impact the rate and magnitude of the exotherm:
-
Rate of Reagent Addition: Rapid addition of reagents, especially the limiting reagent or the catalyst, can lead to a rapid release of heat.
-
Choice of Base: The type and concentration of the base can affect the reaction rate and, consequently, the heat evolution. Stronger bases may accelerate the reaction.[6]
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the reaction kinetics and efficiency, thereby affecting the heat profile.[3]
-
Solvent: The solvent system's heat capacity and boiling point are critical for absorbing and dissipating heat.[5]
-
Reaction Concentration: More concentrated reactions will have a higher heat output per unit volume, increasing the risk of a rapid temperature rise.
-
Mixing: Inefficient mixing can lead to localized "hot spots" where the reaction rate is much higher, potentially initiating a runaway reaction.
Q4: What are the common side reactions I should be aware of when using this compound in Suzuki coupling?
A4: Besides the desired cross-coupling product, several side reactions can occur, some of which can also contribute to the overall heat generation:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, particularly with electron-deficient arylboronic acids.[7]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[6]
-
Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, which can be influenced by temperature and the presence of oxygen.[6]
Troubleshooting Guide: Exotherm Management
This guide provides a systematic approach to troubleshooting and managing unexpected exotherms during reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | - Reagent addition is too fast.- Inadequate cooling.- Reaction concentration is too high. | - Immediately stop reagent addition.- Increase cooling capacity (e.g., switch to a colder cooling bath).- If safe, add a pre-cooled, inert solvent to dilute the reaction mixture. |
| Localized Hot Spots | - Inefficient stirring. | - Increase the stirring rate to improve mixing and heat distribution. |
| Higher than Expected Exotherm | - Incorrect reagent stoichiometry.- Impure reagents. | - Verify the calculations and purity of all reagents before starting the reaction.- Perform a small-scale trial to determine the expected exotherm. |
| Delayed Exotherm (Induction Period) | - Slow catalyst activation. | - Be cautious, as a delayed onset can lead to a sudden and rapid temperature increase once the reaction initiates.- Maintain cooling and be prepared for a potential exotherm. Consider a slower addition profile. |
Quantitative Data Summary
The following table summarizes key thermal parameters relevant to managing exotherms in Suzuki-Miyaura reactions. Note that the data for the model reaction is provided as a reference, and it is crucial to perform a proper thermal hazard assessment for your specific reaction conditions.
| Parameter | Value (Model Reaction) | Significance in Exotherm Management |
| Heat of Reaction (ΔH) | -372.8 kJ/mol[5] | Indicates the total amount of heat released during the reaction. A highly negative value signifies a strongly exothermic process. |
| Adiabatic Temperature Rise (ΔTad) | 131.5 °C[5] | Represents the theoretical maximum temperature increase in the absence of any heat loss to the surroundings. A high ΔTad is a strong indicator of a potential runaway reaction. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 211.5 °C[5] | The highest temperature the reaction mixture could reach under adiabatic conditions. If the MTSR exceeds the boiling point of the solvent, it can lead to a dangerous pressure buildup. |
Disclaimer: The quantitative data presented is for a model Suzuki-Miyaura reaction and should be used for estimation purposes only.[5] It is imperative for researchers to conduct their own calorimetric studies to accurately assess the thermal hazards of their specific reaction involving this compound.
Experimental Protocols
Protocol 1: Controlled Addition for Exotherm Management in a Suzuki-Miyaura Coupling Reaction
This protocol emphasizes slow, controlled addition of the limiting reagent to manage the reaction exotherm.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
-
Reaction flask with a dropping funnel, magnetic stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere. Ensure the cooling bath is at the desired temperature.
-
Initial Charge: To the reaction flask, add the this compound, base, and solvent.
-
Reagent Solution: In the dropping funnel, prepare a solution of the aryl halide and the palladium catalyst in the reaction solvent.
-
Controlled Addition: Begin stirring the reaction mixture and slowly add the solution from the dropping funnel to the reaction flask over a period of 1-2 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Maintain the temperature within a safe, predetermined range by adjusting the addition rate and the cooling bath temperature.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature, monitoring for any delayed exotherm.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature before proceeding with the work-up.
Protocol 2: Small-Scale Calorimetry for Thermal Hazard Assessment
This protocol outlines a basic procedure for estimating the exotherm of a reaction using a simple setup. For accurate and reliable data, a reaction calorimeter (RC1) is recommended.
Materials:
-
All reaction components as in Protocol 1
-
Insulated reaction vessel (e.g., a Dewar flask)
-
Calibrated thermometer or thermocouple
Procedure:
-
Setup: Assemble the reaction in the insulated vessel to minimize heat loss to the surroundings.
-
Initial Temperature: Record the initial temperature of the mixture of this compound, base, and solvent.
-
Rapid Addition: Add the solution of the aryl halide and catalyst all at once to the reaction mixture.
-
Temperature Monitoring: Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
Calculation: The maximum temperature rise (ΔT) can be used to estimate the adiabatic temperature rise. This provides a preliminary assessment of the reaction's thermal hazard.
Visualizations
Caption: Experimental workflow for managing reaction exotherms.
Caption: Troubleshooting decision tree for exotherm management.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Palladium Removal in 3-Chloro-2-fluorophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues from reactions involving 3-Chloro-2-fluorophenylboronic acid, commonly utilized in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Palladium Removal: A Logical Workflow
Researchers often face challenges in reducing palladium contamination to acceptable levels. The following workflow provides a step-by-step guide to diagnosing and resolving common issues.
troubleshooting low conversion in 3-Chloro-2-fluorophenylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving 3-chloro-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low conversion in my Suzuki-Miyaura coupling with this compound?
A1: Low conversion with this substrate is a common challenge and can be attributed to a combination of steric and electronic factors. The ortho-fluoro and meta-chloro substituents create a sterically hindered environment around the boronic acid, which can impede the crucial transmetalation step of the catalytic cycle. Additionally, the electron-withdrawing nature of both fluorine and chlorine atoms deactivates the phenyl ring, making the transfer of the aryl group from boron to the palladium catalyst less favorable.
Q2: What are the most common side reactions, and how can I identify them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, yielding 1-chloro-2-fluorobenzene. It is often favored by high temperatures and the presence of water.[1][2] You can detect this byproduct by GC-MS or by comparing the NMR spectrum of your crude product to a reference spectrum of the starting boronic acid and the expected byproduct.
-
Homocoupling: This is the self-coupling of the boronic acid to form 3,3'-dichloro-2,2'-difluorobiphenyl. This side reaction can be promoted by the presence of oxygen in the reaction mixture. Thoroughly degassing your solvents and reagents is crucial to minimize homocoupling.
Q3: My starting materials seem to be unreacted. What is the likely cause?
A3: If you are recovering significant amounts of your starting aryl halide and boronic acid, the issue is likely with the activation of the catalytic cycle. This could be due to an inefficient catalyst system, an inappropriate base, or too low a reaction temperature. The oxidative addition of the aryl halide to the palladium(0) complex may be slow, especially with less reactive aryl chlorides.[3]
Q4: I am observing a complex mixture of byproducts. What could be the reason?
A4: A complex mixture often points to catalyst decomposition or multiple competing side reactions. High temperatures can lead to catalyst degradation and a loss of selectivity. The choice of base is also critical; a base that is too strong or too weak can lead to undesired pathways.[4]
Troubleshooting Guide
If you are experiencing low conversion, follow this systematic troubleshooting guide.
Step 1: Evaluate Your Catalyst and Ligand System
The choice of catalyst and ligand is the most critical factor for success with sterically hindered and electron-poor boronic acids. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ palladium precatalysts with bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive palladium(0) species, facilitate oxidative addition, and accelerate the rate-limiting transmetalation and reductive elimination steps.
Troubleshooting Workflow: Catalyst and Ligand Selection
Caption: Logic for catalyst and ligand optimization.
Step 2: Re-evaluate Your Base and Solvent
The base activates the boronic acid for transmetalation. Its strength and solubility are crucial.
-
Recommendation: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. The choice of solvent should ensure the solubility of all components. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[5]
Step 3: Mitigate Protodeboronation
Due to its electron-deficient nature, this compound is susceptible to protodeboronation, especially at elevated temperatures.
-
Recommendation:
-
Use the Pinacol Ester: Convert the boronic acid to its pinacol ester derivative. Boronic esters are more stable and less prone to premature decomposition.[6] They slowly hydrolyze in situ to provide the active boronic acid for the coupling reaction.
-
Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. A temperature increase that is intended to speed up the coupling may accelerate protodeboronation even more.[2]
-
Minimize Water: While a small amount of water can be beneficial, excess water can promote hydrolysis of the C-B bond. Use anhydrous solvents if using the pinacol ester.
-
Experimental Workflow: Mitigating Protodeboronation
Caption: Workflow to reduce protodeboronation.
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for the Coupling of a Hindered Arylboronic Acid with 4-Bromoanisole
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 30-50 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 85-95 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF | 80 | 6 | >90 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 10 | >95 |
Note: Yields are illustrative and based on data for analogous electron-poor/sterically hindered systems. Actual yields will vary.[7][8]
Table 2: Effect of Base on the Coupling of a Hindered Arylboronic Acid with an Electron-Poor Aryl Halide (e.g., 1-bromo-4-nitrobenzene)
| Catalyst System | Base (3 equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| XPhos Pd G3 | Na₂CO₃ | Dioxane/H₂O | 90 | Moderate |
| XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | Good |
| XPhos Pd G3 | K₃PO₄ | Toluene | 90 | Excellent (>90) |
| XPhos Pd G3 | Cs₂CO₃ | Dioxane | 90 | Excellent (>95) |
Note: The effectiveness of a base is highly dependent on the specific substrates and solvent system.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using an Advanced Catalyst System
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for the specified time (e.g., 4-24 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.
Protocol 2: Synthesis and Use of this compound Pinacol Ester
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure. The crude pinacol ester can often be used without further purification.
-
Coupling Reaction: Follow the general procedure in Protocol 1, but use the synthesized pinacol ester (1.5 equiv.) in place of the boronic acid and use anhydrous solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
effect of water on 3-Chloro-2-fluorophenylboronic acid stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-Chloro-2-fluorophenylboronic acid, particularly concerning its interaction with water. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in aqueous media?
A1: The main stability issue is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved in the presence of water, replacing the boronic acid group with a hydrogen atom.[1] This degradation pathway leads to the formation of 1-chloro-2-fluorobenzene as a byproduct, which can complicate reactions and purification processes.
Q2: How does pH affect the stability of this compound?
A2: The stability of arylboronic acids like this compound is highly dependent on the pH of the aqueous solution.[2] Both acidic and basic conditions can catalyze protodeboronation.[1] For many arylboronic acids, the rate of degradation is often highest near the pKa of the boronic acid, where both the neutral boronic acid and the anionic boronate species are present.[2] It is crucial to carefully control the pH of your reaction mixture to minimize this degradation.
Q3: Can I expect this compound to be stable in my Suzuki-Miyaura coupling reaction which uses an aqueous base?
A3: While aqueous bases are necessary to activate the boronic acid for transmetalation in Suzuki-Miyaura couplings, they can also accelerate its degradation.[3] The choice of base is critical; weaker bases such as potassium carbonate or potassium phosphate are often preferred over strong hydroxides to minimize protodeboronation.[4] The rate of degradation is also influenced by temperature and the specific palladium catalyst and ligands used.[5]
Q4: How should I store this compound to ensure its stability?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] Exposure to moisture and air should be minimized to prevent hydrolysis and potential oxidation.
Q5: What are the common degradation products of this compound in the presence of water?
A5: The primary degradation product resulting from protodeboronation is 1-chloro-2-fluorobenzene. Another potential impurity that may be present in the solid state is the corresponding boroxine (a cyclic anhydride), which is in equilibrium with the boronic acid and is favored under anhydrous conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of this compound: The boronic acid may have degraded due to the presence of water and/or a strong base, or prolonged reaction times at elevated temperatures.[5] | - Use anhydrous solvents and reagents where possible.- Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF).[5]- Lower the reaction temperature if feasible.- Consider using a protected form of the boronic acid, such as its pinacol ester or MIDA boronate, which can undergo slow release under the reaction conditions.[4] |
| Inconsistent reaction outcomes | Variable quality of the boronic acid: The starting material may have partially degraded during storage due to moisture exposure. | - Use freshly opened or properly stored this compound.- Analyze the purity of the boronic acid by ¹H or ¹¹B NMR before use to check for signs of degradation. |
| Presence of 1-chloro-2-fluorobenzene byproduct | Protodeboronation: This is a strong indication that the boronic acid is degrading under the reaction conditions. | - Implement the solutions suggested for low yield to minimize protodeboronation.- Shorten the reaction time as much as possible. |
| Poor solubility of reagents | Inadequate solvent system: The boronic acid, base, or other reagents may not be sufficiently soluble in the chosen solvent mixture. | - For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 organic solvent to water ratio) can improve solubility, but be mindful of the increased risk of protodeboronation.[4] |
Quantitative Data Summary
| Condition | Parameter | Expected Effect on Stability of this compound | Reference |
| pH | Acidic (pH < 4) | Moderate degradation, acid-catalyzed protodeboronation can occur. | [1] |
| Neutral (pH ~7) | Generally more stable, but self-catalysis can occur near the pKa. | [2] | |
| Basic (pH > 8) | Increased rate of degradation, especially with strong bases. | [3] | |
| Temperature | Elevated Temperature | Significantly accelerates the rate of protodeboronation. | [5] |
| Substituents | Electron-withdrawing (e.g., -Cl, -F) | Can influence the rate of protodeboronation. Electron-withdrawing groups can sometimes stabilize the boronic acid, but ortho-substituents can introduce steric effects. | [7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantify the degradation of this compound in an aqueous solution over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions: In separate vials, dilute the stock solution with aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.
-
Incubation: Store the test solutions at a controlled temperature (e.g., room temperature or an elevated temperature).
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution, dilute if necessary, and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the this compound peak and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively observe the degradation of this compound in an aqueous environment.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O or a mixture of an organic deuterated solvent and D₂O).
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the parent compound.
-
Stress Conditions: Subject the NMR tube to the desired conditions (e.g., add a drop of acid or base, or heat the sample).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals to monitor the decrease in the intensity of the starting material's signals and the appearance of new signals corresponding to the degradation product (1-chloro-2-fluorobenzene).
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Chloro-2-fluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-fluorophenylboronic acid. The sterically hindered and electron-deficient nature of this substrate can present unique challenges, and this guide offers solutions to common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to address specific problems you may encounter during your experiments.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inefficient Catalyst System: The chosen palladium source and ligand may not be suitable for this sterically hindered and electron-deficient substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective. | 1a. Screen Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These can facilitate the challenging oxidative addition and reductive elimination steps.[1] 1b. Vary Ligand:Palladium Ratio: The optimal ratio is often greater than 1:1. See the data table below for suggested starting points. A higher ligand concentration can stabilize the palladium catalyst. 1c. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst which can form the active catalytic species more cleanly and efficiently.[1] |
| 2. Ineffective Base: The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact yield. | 2a. Screen Bases: For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. 2b. Ensure Anhydrous Conditions: If using an organic solvent, ensure all reagents and the solvent are rigorously dried, as water can lead to protodeboronation. | |
| 3. Low Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond might not be overcome at lower temperatures. | 3a. Increase Temperature: Gradually increase the reaction temperature, for example, in 10-20 °C increments. Microwave heating can also be beneficial for reducing reaction times and improving yields.[2] | |
| Significant Protodeboronation (Replacement of Boronic Acid with Hydrogen) | 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to the cleavage of the C-B bond. | 1a. Use Anhydrous Conditions: Rigorously dry all solvents and reagents. 1b. Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester derivative to reduce the rate of protodeboronation. |
| 2. Basic Conditions: High pH can accelerate the rate of protodeboronation. | 2a. Optimize Base Choice and Amount: Use the minimum effective amount of a suitable base like K₃PO₄. | |
| Formation of Homocoupled Byproducts (Biaryl of the Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | 1a. Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2] |
| 2. Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient, leading to side reactions. | 2a. Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd₂(dba)₃. 2b. Optimize Ligand Ratio: A higher ligand-to-palladium ratio can sometimes facilitate the formation and stabilization of the active Pd(0) species. | |
| Unreacted Starting Material (Aryl Halide) | 1. Catalyst Deactivation: The palladium catalyst may become deactivated over the course of the reaction. | 1a. Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome deactivation issues. 1b. Use a More Robust Ligand: As mentioned, bulky, electron-rich ligands can protect the palladium center and extend its lifetime. |
| 2. Poor Solubility: The reagents may not be fully dissolved in the chosen solvent system, leading to a slow or incomplete reaction. | 2a. Screen Solvents: Test different solvent systems, such as dioxane/water, toluene, or DMF, to improve the solubility of all reaction components. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-palladium (L/Pd) ratio for the Suzuki coupling of this compound?
A1: The optimal L/Pd ratio is highly dependent on the specific ligand, palladium source, and other reaction conditions. For bulky, electron-rich phosphine ligands like those from the Buchwald series (e.g., SPhos, XPhos), a ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is a common starting point. This excess of ligand helps to stabilize the active palladium species and prevent catalyst decomposition. Optimization is key, and screening a range of ratios is recommended.
Q2: Which palladium source is best for this type of coupling?
A2: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used. Pd(OAc)₂ is often paired with phosphine ligands, which also act as reducing agents to generate the active Pd(0) catalyst in situ. For difficult couplings, pre-formed palladium pre-catalysts that incorporate the ligand can offer improved reactivity and reproducibility.[1]
Q3: Can I use "ligandless" conditions for this reaction?
A3: While some Suzuki couplings can proceed without an added phosphine ligand, it is generally not recommended for challenging substrates like this compound. The steric hindrance and electronic properties of this compound necessitate a robust catalytic system, which is typically achieved with the use of specialized ligands to promote the key steps of the catalytic cycle.
Q4: My reaction is very slow. What can I do to speed it up?
A4: Besides increasing the temperature, consider using a more active catalyst system (e.g., a more electron-rich ligand). Microwave irradiation is an excellent technique to accelerate Suzuki coupling reactions, often reducing reaction times from hours to minutes.[2] Additionally, ensure that your base is strong enough and that all reagents are sufficiently soluble in the chosen solvent.
Optimizing Ligand to Palladium Ratio: Data Overview
The following table provides an illustrative guide for optimizing the ligand-to-palladium ratio for the Suzuki coupling of this compound with a generic aryl bromide. The data is representative of typical trends observed for sterically hindered substrates.
| Pd Source (mol%) | Ligand | Ligand:Pd Ratio | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ | 2:1 | K₂CO₃ | Dioxane/H₂O | 100 | <10 | Standard conditions are often inefficient. |
| Pd₂(dba)₃ (1) | SPhos | 1.5:1 | K₃PO₄ | Toluene | 110 | 65 | Under-stoichiometric ligand can lead to incomplete conversion. |
| Pd₂(dba)₃ (1) | SPhos | 2.2:1 | K₃PO₄ | Toluene | 110 | 92 | Optimal ratio often provides a significant increase in yield. |
| Pd₂(dba)₃ (1) | SPhos | 3:1 | K₃PO₄ | Toluene | 110 | 88 | A large excess of ligand can sometimes be detrimental. |
| G3-XPhos (2) | (pre-catalyst) | 1:1 | K₃PO₄ | Dioxane | 100 | 95 | Pre-catalysts can offer high efficiency at a 1:1 ligand to palladium ratio. |
Note: This data is illustrative and serves as a starting point for optimization. Actual results will vary based on the specific coupling partner and reaction conditions.
Experimental Protocols
General Protocol for Ligand/Palladium Ratio Screening
This protocol is a representative procedure and requires optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, see table for ratios)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium source and the ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volumes of the palladium and ligand stock solutions to each reaction vial to achieve the desired L/Pd ratios.
-
Solvent Addition: Add the remaining volume of the anhydrous, degassed solvent to each vial to reach the final reaction concentration (typically 0.1-0.5 M).
-
Heating and Monitoring: Place the vials in a pre-heated aluminum block on a magnetic stir plate. Stir the reactions at the desired temperature (e.g., 80-110 °C) for the required time (e.g., 2-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling of this compound, with a focus on the ligand-to-palladium ratio.
Caption: Workflow for optimizing the L/Pd ratio.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-2-fluorophenylboronic Acid and 4-Chloro-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is critical to the success of this reaction, with substituents on the phenyl ring playing a significant role in modulating reactivity. This guide provides an objective comparison of the reactivity of two constitutional isomers: 3-Chloro-2-fluorophenylboronic acid and 4-Chloro-2-fluorophenylboronic acid. This analysis, supported by established principles of organic chemistry, will assist researchers in selecting the optimal reagent for their synthetic endeavors.
Theoretical Underpinnings of Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by two key factors: electronic effects and steric hindrance. These factors affect the transmetalation step of the catalytic cycle, which is often the rate-determining step.
Electronic Effects: The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring can influence the reactivity of the boronic acid. Fluorine is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation. The chlorine atom also has an electron-withdrawing inductive effect, albeit weaker than fluorine.
-
In This compound , the fluorine atom is in the ortho position, and the chlorine atom is in the meta position relative to the boronic acid group. The strong inductive effect of the ortho-fluorine is expected to significantly influence the electronic environment of the C-B bond.
-
In 4-Chloro-2-fluorophenylboronic acid , both the fluorine (ortho) and chlorine (para) atoms can exert their electronic influence. The para-chloro substituent can also participate in resonance, which can affect the overall electron density of the aromatic ring.
Steric Hindrance: The presence of substituents in the ortho position to the boronic acid group can sterically hinder the approach of the palladium complex during the transmetalation step. This steric clash can significantly decrease the rate of the reaction.
-
This compound possesses a fluorine atom in the ortho position. While fluorine has a relatively small van der Waals radius, its presence can still create some steric hindrance.
-
4-Chloro-2-fluorophenylboronic acid also has a fluorine atom in one of the ortho positions, leading to a similar degree of steric hindrance from this substituent as in the 3-chloro isomer. However, the position of the chlorine atom differs, being further away from the reaction center and thus contributing less to steric hindrance around the boronic acid group.
Based on these principles, it is anticipated that 4-Chloro-2-fluorophenylboronic acid may exhibit slightly higher reactivity in Suzuki-Miyaura coupling reactions compared to This compound , primarily due to the potentially less hindered nature of the boronic acid group in the 4-chloro isomer. However, the interplay of electronic effects can be complex and the actual reactivity may vary depending on the specific reaction conditions and the coupling partner.
Quantitative Data Comparison
| Boronic Acid Isomer | Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 4-Chloro-2-fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 10 | 85 |
This data is illustrative and intended for comparative purposes based on theoretical principles. Actual experimental results may differ.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 4-Chloro-2-fluorophenylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for achieving the best results with specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the respective chloro-fluorophenylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 10 mL) and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a logical workflow for selecting a boronic acid based on steric and electronic considerations.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for predicting boronic acid reactivity.
A Comparative Guide to 3-Chloro-2-fluorophenylboronic Acid and Its Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex pharmaceuticals and novel materials, the choice of the boronic acid coupling partner is critical. This guide provides a comparative analysis of 3-Chloro-2-fluorophenylboronic acid and its positional isomers in the context of Suzuki coupling reactions, offering insights into their reactivity based on theoretical principles and available experimental data.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of substituted phenylboronic acids in Suzuki coupling is primarily governed by a delicate interplay of electronic and steric factors. The electron-withdrawing or -donating nature of substituents on the phenyl ring influences the acidity of the boronic acid and the ease of transmetalation, a key step in the catalytic cycle. Steric hindrance, particularly from ortho-substituents, can impede the approach of the bulky palladium catalyst, thereby affecting reaction rates and yields.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This generally increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation. The position of these halogens relative to the boronic acid group determines the magnitude of this effect. An ortho-fluorine, for instance, can exert a strong electron-withdrawing effect due to its proximity to the reaction center.
-
Steric Effects: Substituents in the ortho position to the boronic acid group can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step. This is a critical consideration when comparing isomers, as the spatial arrangement of the chloro and fluoro groups will significantly impact the steric environment around the C-B bond.
Isomer Comparison
This section provides a qualitative comparison of this compound with some of its common isomers. Due to the lack of a single, comprehensive study directly comparing these isomers under identical conditions, the following analysis is based on established chemical principles and data from various sources.
This compound
This isomer possesses a fluorine atom in the ortho position and a chlorine atom in the meta position. The ortho-fluorine is expected to have a strong electron-withdrawing effect, potentially enhancing the reactivity in the transmetalation step. However, it also introduces significant steric bulk in proximity to the boronic acid group, which could counteract the electronic activation. The meta-chloro group further contributes to the overall electron-withdrawing nature of the ring.
4-Chloro-2-fluorophenylboronic acid
With the fluorine remaining in the ortho position, this isomer shares the electronic activation and steric hindrance characteristics of the 3-chloro-2-fluoro isomer. The chlorine atom is now in the para position, where its electron-withdrawing inductive effect is still felt, though its mesomeric effect might be less influential compared to the meta position.
5-Chloro-2-fluorophenylboronic acid
In this isomer, the fluorine is at the ortho position, and the chlorine is at the meta position on the other side of the ring. This arrangement is noted to be highly effective in Suzuki-Miyaura couplings.[1] The electron-withdrawing nature of both halogens enhances the reactivity for efficient participation in the catalytic cycle.[1] The specific substitution pattern also offers crucial regioselectivity, which is vital in the synthesis of complex molecules where specific isomer formation is critical.[1]
Other Isomers
Other positional isomers, such as those with chlorine in the ortho position (e.g., 2-Chloro-4-fluorophenylboronic acid or 2-Chloro-6-fluorophenylboronic acid), would experience even greater steric hindrance due to the larger size of the chlorine atom compared to fluorine. This is expected to significantly decrease their reactivity in Suzuki coupling reactions.
Quantitative Data Presentation
The following table summarizes representative Suzuki coupling reaction yields for various chloro-fluorophenylboronic acid isomers, as compiled from different literature sources. It is crucial to note that the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are not uniform across these examples. Therefore, this table should be used for qualitative comparison and as a guide for reaction planning rather than a direct quantitative performance benchmark.
| Boronic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Chloro-2-fluorophenylboronic acid | Aryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~90 |
| 5-Chloro-2-fluorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~92[1] |
| 2-Chloro-4-fluorophenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~75 |
Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions employed.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound and its isomers.
Protocol 1: Conventional Heating
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the chloro-fluorophenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol), the chloro-fluorophenylboronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., Cs₂CO₃, 1.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 30-60 minutes).
-
Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison of Isomers: A Conceptual Workflow
This diagram provides a logical workflow for considering the factors that influence the reactivity of different chloro-fluorophenylboronic acid isomers in Suzuki coupling.
Caption: Conceptual workflow for comparing isomer reactivity in Suzuki coupling.
References
Stability Showdown: A Comparative Guide to Fluorinated Phenylboronic Acids
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter influencing reaction efficiency, reproducibility, and the shelf-life of intermediates. This guide provides an objective comparison of the stability of various fluorinated phenylboronic acids, supported by experimental data, to aid in the selection of the most appropriate reagents for your research needs.
The introduction of fluorine atoms to the phenyl ring of boronic acids significantly alters their electronic properties, acidity, and, consequently, their stability. Understanding these stability differences is paramount for optimizing synthetic routes and ensuring the integrity of these versatile reagents. The primary degradation pathways for phenylboronic acids are protodeboronation, the cleavage of the carbon-boron bond, and oxidation. The rate of these degradation processes is influenced by factors such as pH, temperature, and the substitution pattern on the aromatic ring.
Comparative Stability Data
The stability of fluorinated phenylboronic acids is intricately linked to the number and position of the fluorine substituents. While a direct correlation between acidity (pKa) and decomposition rate is not straightforward, experimental data reveals distinct trends.[1] Generally, increased fluorination enhances the Lewis acidity of the boronic acid.[1] However, this does not always translate to greater stability.
Acidity of Fluorinated Phenylboronic Acids
The Lewis acidity of boronic acids, indicated by their pKa values, is a key factor in their reactivity. The introduction of electron-withdrawing fluorine atoms generally increases acidity. The table below presents the pKa values for a series of mono- and di-fluorinated phenylboronic acids.
| Compound | pKa (in water) |
| Phenylboronic Acid | 8.86 |
| 2-Fluorophenylboronic Acid | 8.77 |
| 3-Fluorophenylboronic Acid | 8.44 |
| 4-Fluorophenylboronic Acid | 8.77 |
| 2,3-Difluorophenylboronic Acid | 7.85 |
| 2,4-Difluorophenylboronic Acid | 7.77 |
| 2,5-Difluorophenylboronic Acid | 7.82 |
| 2,6-Difluorophenylboronic Acid | 8.02 |
| 3,4-Difluorophenylboronic Acid | 8.11 |
| 3,5-Difluorophenylboronic Acid | 7.84 |
Data sourced from Zarzeczańska et al., Eur. J. Inorg. Chem. 2017, 4493–4498.
Hydrolytic Stability: Protodeboronation Half-Lives
A crucial measure of stability is the rate of protodeboronation, the hydrolytic cleavage of the C-B bond. The following table provides the half-lives (t½) for the protodeboronation of a comprehensive set of fluorinated phenylboronic acids at high pH. A shorter half-life indicates lower stability.
| Compound | Half-life (t½) at pH > 13, 70 °C |
| Phenylboronic Acid | 6.5 months |
| 4-Fluorophenylboronic Acid | 1.1 months |
| 3-Fluorophenylboronic Acid | 1.1 months |
| 3,5-Difluorophenylboronic Acid | 17 days |
| 3,4-Difluorophenylboronic Acid | 11 days |
| 4-Fluorophenylboronic Acid | 1.1 months |
| 2-Fluorophenylboronic Acid | 19 hours |
| 2,5-Difluorophenylboronic Acid | 1.1 hours |
| 2,3-Difluorophenylboronic Acid | 3.3 minutes |
| 2,4-Difluorophenylboronic Acid | 1.1 minutes |
| 3,4,5-Trifluorophenylboronic Acid | 2.5 days |
| 2,3,4-Trifluorophenylboronic Acid | 35 seconds |
| 2,3,5-Trifluorophenylboronic Acid | 2.8 minutes |
| 2,4,5-Trifluorophenylboronic Acid | 12 minutes |
| 2,4,6-Trifluorophenylboronic Acid | 1.1 minutes |
| 2,3,6-Trifluorophenylboronic Acid | 1.1 minutes |
| 2,3,5,6-Tetrafluorophenylboronic Acid | 1.1 minutes |
| 2,3,4,5-Tetrafluorophenylboronic Acid | 1.1 minutes |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 1.1 minutes |
| Pentafluorophenylboronic Acid | < 3 milliseconds |
Data sourced from Lloyd-Jones et al., J. Am. Chem. Soc. 2017, 139, 37, 12954–12965.
From the data, a clear trend emerges: the presence of two fluorine atoms in the ortho positions (e.g., 2,6-difluorophenylboronic acid and other highly fluorinated analogs) dramatically decreases the stability of the molecule towards protodeboronation.[1]
Experimental Protocols
To ensure reproducible and reliable stability assessments, detailed experimental protocols are essential. The following outlines the methodologies used to obtain the presented data.
Determination of pKa by Spectrophotometric Titration
This method relies on the change in the UV-Vis absorption spectrum of the phenylboronic acid as a function of pH.
-
Preparation of Solutions: A stock solution of the fluorinated phenylboronic acid is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.
-
Sample Preparation: For each pH value, a sample is prepared by adding a small aliquot of the stock solution to the buffer solution in a quartz cuvette.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
Determination of Protodeboronation Kinetics by NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the starting material and the appearance of the protodeboronated product over time.
-
Sample Preparation: A solution of the fluorinated phenylboronic acid is prepared in a deuterated solvent mixture (e.g., D₂O/dioxane) containing a suitable internal standard. The pH of the solution is adjusted to the desired value using a strong base (e.g., NaOD).
-
NMR Data Acquisition: The reaction is initiated by placing the NMR tube in a pre-heated spectrometer. ¹H or ¹⁹F NMR spectra are acquired at regular time intervals.
-
Data Analysis: The integrals of the signals corresponding to the starting material and the protodeboronated product are determined for each time point. The concentration of the starting material is plotted against time, and the data is fitted to a first-order decay model to determine the rate constant (k) and the half-life (t½ = ln(2)/k).
Visualizing Degradation and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the major degradation pathways of fluorinated phenylboronic acids and a typical experimental workflow for stability assessment.
Caption: Major degradation pathways of fluorinated phenylboronic acids.
Caption: General experimental workflow for stability assessment.
References
A Comparative Guide to the Kinetic Performance of 3-Chloro-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties significantly influence reaction kinetics. This guide provides a comparative analysis of the kinetic performance of 3-Chloro-2-fluorophenylboronic acid in Suzuki-Miyaura reactions, contextualized with data from analogous substituted phenylboronic acids. While specific kinetic data for this compound is not extensively available in the reviewed literature, this guide extrapolates its expected reactivity based on established mechanistic principles and presents detailed protocols for researchers to conduct their own kinetic studies.
Influence of Substituents on Reaction Kinetics
The substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the transmetalation step of the catalytic cycle. The electronic nature of these substituents can either accelerate or decelerate the reaction rate.
-
Electron-donating groups generally increase the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center, which can lead to an enhanced rate of transmetalation.
-
Electron-withdrawing groups , conversely, can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.
In the case of This compound , both the chlorine and fluorine atoms are electron-withdrawing. The fluorine atom at the ortho position and the chlorine atom at the meta position will decrease the electron density on the phenyl ring. This is expected to reduce the rate of transmetalation compared to unsubstituted phenylboronic acid. The ortho-fluoro substituent may also introduce steric hindrance, further impacting the reaction rate.
Comparative Kinetic Data
Direct kinetic data such as rate constants (k) and activation energies (Ea) for this compound are not readily found in the surveyed literature. However, we can draw comparisons from studies on other fluorinated and substituted phenylboronic acids to anticipate its relative reactivity. The following table summarizes turnover frequency (TOF) values obtained for the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, catalyzed by a supported palladium nanoparticle system.[1] This data provides a quantitative basis for understanding the impact of different substituents on reaction rates under specific conditions.
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| Phenylboronic Acid | 110 | 3 | 85 | ~50 |
| 4-Fluorophenylboronic Acid | 110 | 3 | 90 | 67.1 |
| 4-Vinylphenylboronic Acid | 110 | 3 | 60 | - |
| 4-Carboxyphenylboronic Acid | 110 | 3 | 75 | - |
Data extracted from a study using a G-COOH-Pd-10 catalyst.[1]
The higher TOF for 4-fluorophenylboronic acid compared to phenylboronic acid in this specific study is noteworthy and suggests that the electronic effects of substituents on the Suzuki-Miyaura reaction can be complex and dependent on the entire catalytic system (catalyst, ligands, base, solvent).
Experimental Protocols for Kinetic Studies
To facilitate direct kinetic comparisons, a detailed experimental protocol for monitoring the Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for this compound and other analogs. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)
-
Internal standard (e.g., dodecane, for GC analysis)
-
Reaction vials/flasks, stir bars, heating block/oil bath, syringes, and needles
-
Inert gas supply (Nitrogen or Argon)
-
Quenching solution (e.g., water or a specific solution for your analytical method)
-
Analytical instrument (HPLC, GC, or NMR)
Procedure:
-
Reaction Setup: In a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the base, and the internal standard.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).
-
Solvent and Catalyst Addition: Add the degassed anhydrous solvent to the vial via syringe. Stir the mixture to ensure homogeneity. In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction Initiation and Monitoring: Place the reaction vial in a preheated heating block or oil bath set to the desired temperature to initiate the reaction. At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. Dilute the quenched sample with a suitable solvent for your analytical technique (e.g., acetonitrile for HPLC). Filter the sample if necessary.
-
Analysis: Analyze the prepared samples using your chosen analytical method (HPLC, GC, or NMR) to determine the concentration of the reactant and product over time.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By performing a series of experiments where the initial concentration of one reactant is varied while others are kept constant, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated. To determine the activation energy (Ea), the reaction should be performed at different temperatures, and the results analyzed using the Arrhenius equation.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for kinetic studies of Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Synthesis of Biaryl Scaffolds: A Comparative Analysis of Catalysts for 3-Chloro-2-fluorophenylboronic Acid Coupling
For researchers, scientists, and drug development professionals, the efficient construction of complex biaryl structures is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, and the choice of catalyst is critical for success, especially when dealing with sterically hindered and electronically challenging substrates such as 3-Chloro-2-fluorophenylboronic acid. This guide provides a comparative analysis of various palladium-based catalyst systems, offering insights into their performance and supported by experimental data from analogous reactions to inform catalyst selection.
The presence of ortho-substituents, in this case, chlorine and fluorine, on the phenylboronic acid ring introduces significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of these halogens can influence the electronic properties of the boronic acid, adding another layer of complexity to the reaction. Consequently, the selection of an appropriate catalyst system, comprising a palladium precursor and a suitable ligand, is essential to achieve high yields and reaction efficiency.
Performance Comparison of Palladium Catalyst Systems
Direct comparative studies on the Suzuki-Miyaura coupling of this compound are limited in publicly available literature. However, by examining data from reactions involving structurally similar, sterically hindered arylboronic acids and aryl halides, we can infer the relative performance of common catalyst systems. The following table summarizes the performance of various palladium catalysts in the coupling of a representative aryl halide with sterically hindered or electronically deactivated boronic acids, providing a valuable guide for catalyst selection.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Buchwald Ligand-Based | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Highly effective for sterically hindered substrates.[1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | Broad applicability for challenging couplings. | |
| Bulky Phosphine Ligands | Pd(OAc)₂ | Indenyl-phosphine | K₃PO₄ | Toluene | 110 | 3 | >98 | Effective at low catalyst loadings for hindered substrates.[2] |
| Pd₂(dba)₃ | R-Phos | K₃PO₄ | Dioxane | 50-100 | 1-4 | >90 | High activity for di-ortho-substituted aryl bromides.[3] | |
| Traditional Phosphine Ligands | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | Generally less effective for hindered substrates. |
| Heterogeneous Catalysts | Pd/C (3%) | - | K₃PO₄ | H₂O | 110 | 0.7 | ~85 | Reusable catalyst, but may require higher temperatures.[4] |
| Pd Nanoparticles | - | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | High turnover frequencies observed for fluorinated biaryls.[5] |
Note: The data presented is compiled from various sources with different substrates and reaction conditions and should be used as a qualitative guide. Optimization for the specific coupling of this compound is recommended.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. This protocol can be adapted and optimized based on the chosen catalyst system.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, Indenyl-phosphine)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precursor (0.01-2 mol%) and the phosphine ligand (0.01-4 mol%). The palladium-to-ligand ratio may need to be optimized.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To aid in understanding the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for selecting a suitable catalyst system.
References
A Comparative Guide to the Synthesis of 2-(3-chloro-2-fluorophenyl)-5-nitropyridine: Suzuki, Stille, and Negishi Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Arylpyridine Intermediate.
The synthesis of functionalized biaryls is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-arylpyridines are a privileged scaffold found in numerous pharmaceuticals. This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Negishi—for the synthesis of a specific, high-value building block: 2-(3-chloro-2-fluorophenyl)-5-nitropyridine. This molecule serves as a valuable intermediate in the development of novel therapeutics.
This publication offers a head-to-head comparison of these synthetic routes, leveraging 3-Chloro-2-fluorophenylboronic acid and its alternatives. We present a summary of quantitative performance data, detailed experimental protocols for each key reaction, and visualizations of the chemical pathways to aid researchers in selecting the most appropriate methodology for their specific needs.
Performance Comparison of Synthetic Routes
The choice of synthetic route for 2-(3-chloro-2-fluorophenyl)-5-nitropyridine is a critical decision that impacts yield, purity, scalability, and overall efficiency. The following table summarizes the key quantitative metrics for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions for this transformation, based on representative data from the scientific literature for analogous reactions.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Key Reagents | This compound & 2-Bromo-5-nitropyridine | 1-Bromo-3-chloro-2-fluorobenzene & 2-(Tributylstannyl)-5-nitropyridine | (3-Chloro-2-fluorophenyl)zinc chloride & 2-Bromo-5-nitropyridine |
| Typical Yield | 75-90% | 80-95% | 85-98% |
| Reaction Time | 4-12 hours | 6-18 hours | 2-8 hours |
| Typical Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd | 2-5 mol% Pd or Ni |
| Reagent Toxicity | Boronic acids are generally of low toxicity. | Organotin compounds are highly toxic. | Organozinc reagents are air and moisture sensitive. |
| Byproduct Removal | Boron-based byproducts are generally water-soluble and easily removed. | Tin-based byproducts often require specific and careful workup procedures for complete removal. | Zinc salts are typically removed by aqueous workup. |
Reaction Pathways and Methodologies
The selection of a synthetic strategy often involves a trade-off between reagent availability, reaction efficiency, and the toxicity of the materials involved. Below are the detailed experimental protocols for the synthesis of 2-(3-chloro-2-fluorophenyl)-5-nitropyridine via Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely adopted method for carbon-carbon bond formation due to the commercial availability and relatively low toxicity of boronic acids.[1][2]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.2 mmol), 2-bromo-5-nitropyridine (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(3-chloro-2-fluorophenyl)-5-nitropyridine.[3][4][5]
Route 2: Stille Coupling
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents, which are tolerant of a wide variety of functional groups.[6][7][8] However, the high toxicity of tin compounds is a significant drawback.[9]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3-chloro-2-fluorobenzene (1.0 mmol), 2-(tributylstannyl)-5-nitropyridine (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL).
-
Reaction Execution: Heat the reaction mixture to 110 °C for 12 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes, followed by filtration through Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[10]
Route 3: Negishi Coupling
The Negishi coupling is known for its high yields and functional group tolerance, often proceeding under mild conditions.[11][12] A key feature is the use of organozinc reagents, which are typically prepared in situ.[13][14]
Experimental Protocol:
-
Preparation of the Organozinc Reagent: In a flame-dried, two-necked round-bottom flask under argon, place magnesium turnings (1.5 mmol). Add a solution of 1-bromo-3-chloro-2-fluorobenzene (1.2 mmol) in anhydrous THF (5 mL) dropwise to initiate Grignard formation. After formation is complete, transfer the Grignard reagent via cannula to a solution of zinc chloride (1.8 mmol) in anhydrous THF (5 mL) at 0 °C and stir for 1 hour to form the (3-chloro-2-fluorophenyl)zinc chloride reagent.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve 2-bromo-5-nitropyridine (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol) in anhydrous THF (5 mL).
-
Reaction Execution: Add the freshly prepared organozinc reagent to the solution of the halopyridine and catalyst at room temperature. Stir the reaction mixture for 4 hours. Monitor progress by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15][16]
Concluding Remarks
The synthesis of 2-(3-chloro-2-fluorophenyl)-5-nitropyridine can be effectively achieved through Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. The Suzuki-Miyaura reaction offers a balance of good yields and the use of less toxic reagents, making it a popular choice in many research and development settings. The Stille coupling can provide excellent yields, though the toxicity of organotin compounds necessitates stringent handling and purification protocols. The Negishi coupling often affords the highest yields in the shortest reaction times but requires the in situ preparation of air- and moisture-sensitive organozinc reagents.
The optimal choice of synthetic route will depend on the specific requirements of the project, including scale, available starting materials, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Pyridine synthesis [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
A Comparative Guide to the Cross-Reactivity of 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 3-Chloro-2-fluorophenylboronic acid against a panel of structurally related phenylboronic acids. Boronic acids are a pivotal class of compounds in medicinal chemistry and chemical biology, prized for their ability to form reversible covalent bonds with diols, a characteristic leveraged in enzyme inhibition and saccharide sensing.[1][2] However, the potential for off-target binding, or cross-reactivity, remains a critical aspect to evaluate during the development of boronic acid-based therapeutics and probes.
This document outlines a standardized experimental approach for a comparative cross-reactivity analysis. It includes proposed alternative compounds for comparison, detailed experimental protocols for a representative enzyme inhibition assay, and structured tables for the clear presentation of quantitative data.
Comparative Compound Panel
To comprehensively evaluate the specificity of this compound, a selection of structurally analogous phenylboronic acids is proposed for parallel screening. The chosen compounds encompass variations in the position and nature of halogen and methoxy substituents, allowing for a systematic investigation of structure-activity relationships.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 1623637-29-3 | C₆H₅BClFO₂ | Target compound with ortho-fluoro and meta-chloro substitution. |
| 4-Chloro-3-fluorophenylboronic acid | 137504-86-0 | C₆H₅BClFO₂ | Isomeric control with alternative halogen positioning.[3] |
| 3,5-Dichloro-2-fluorophenylboronic acid | 2048237-95-0 | C₆H₄BCl₂FO₂ | Introduction of a second chloro group to assess steric and electronic effects.[4] |
| 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 | C₆H₅BClFO₂ | Isomeric control.[5][6] |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 | C₇H₇BClFO₃ | Addition of a methoxy group to probe electronic and steric influences.[7] |
| 3-Chloro-2-(trifluoromethyl)phenylboronic acid | 1401990-62-2 | C₇H₅BClF₃O₂ | Replacement of fluoro with a trifluoromethyl group to evaluate a stronger electron-withdrawing substituent. |
Experimental Framework: Serine Protease Inhibition Assay
A common application of phenylboronic acids is the inhibition of serine proteases, where the boronic acid moiety forms a tetrahedral adduct with the catalytic serine residue. A fluorogenic substrate-based assay is a standard method to determine the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of these compounds.
The following diagram illustrates the general workflow for assessing the cross-reactivity of the selected boronic acids against a panel of serine proteases.
Caption: Workflow for serine protease cross-reactivity screening.
Detailed Experimental Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs against a panel of three serine proteases.
Materials:
-
This compound and comparator compounds
-
Human Trypsin, Chymotrypsin, and Neutrophil Elastase
-
Fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4
-
DMSO (Anhydrous)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with kinetic capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each boronic acid in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from 1 mM.
-
-
Enzyme Preparation:
-
Prepare working solutions of each enzyme in assay buffer at 2x the final desired concentration.
-
-
Assay Protocol:
-
Dispense 0.5 µL of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Add 25 µL of the 2x enzyme solution to each well.
-
Centrifuge the plate briefly and pre-incubate for 30 minutes at room temperature.
-
Prepare a 2x working solution of the appropriate fluorogenic substrate in assay buffer.
-
Initiate the reaction by adding 25 µL of the 2x substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram illustrates the proposed mechanism of inhibition, a key concept in this experimental design.
Caption: Mechanism of serine protease inhibition by boronic acids.
Data Presentation: Cross-Reactivity Profile
The results of the inhibition assays should be summarized in a clear, comparative table to facilitate the assessment of cross-reactivity.
Table 1: Comparative IC₅₀ Values (µM) for Phenylboronic Acids against Serine Proteases
| Compound | Trypsin IC₅₀ (µM) | Chymotrypsin IC₅₀ (µM) | Elastase IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 4-Chloro-3-fluorophenylboronic acid | Experimental Value | Experimental Value | Experimental Value |
| 3,5-Dichloro-2-fluorophenylboronic acid | Experimental Value | Experimental Value | Experimental Value |
| 3-Chloro-4-fluorophenylboronic acid | Experimental Value | Experimental Value | Experimental Value |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Experimental Value | Experimental Value | Experimental Value |
| 3-Chloro-2-(trifluoromethyl)phenylboronic acid | Experimental Value | Experimental Value | Experimental Value |
Note: Data in this table is hypothetical and should be replaced with experimentally determined values.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of 3-Chloro-2-fluorophenylboronic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a solvent system is paramount in optimizing the outcomes of Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the performance of 3-Chloro-2-fluorophenylboronic acid in various solvent systems, drawing upon established principles and experimental data from analogous reactions. While a direct head-to-head comparison for this specific boronic acid is not extensively documented in a single study, this guide synthesizes available data to inform solvent choice for researchers.
The Critical Role of Solvents in Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura reaction does more than just dissolve the reactants; it plays a crucial role in the catalytic cycle. A well-chosen solvent can influence the solubility of reactants and catalysts, the efficacy of the base, the rate of transmetalation, and the stability of the palladium catalyst, thereby impacting reaction yield, time, and selectivity. The polarity of the solvent, in particular, can have a significant effect on the reaction's progress.
Comparative Performance in Common Solvent Systems
The performance of this compound in a Suzuki-Miyaura coupling is highly dependent on the solvent system employed. The following table summarizes the general characteristics and expected performance of common solvents in such reactions, based on studies of similar substituted phenylboronic acids.
| Solvent System | Type | General Performance Characteristics | Expected Outcome with this compound |
| Dioxane/Water | Polar Aprotic / Protic Mixture | Often provides a good balance of solubility for both the organic and inorganic reaction components. The presence of water can enhance the activity of inorganic bases like K₂CO₃ and facilitate the transmetalation step.[1][2] In some cases, increasing the water content can be detrimental due to hydrolysis of the boronic acid.[3] | Generally a reliable choice, likely leading to good to excellent yields. The optimal ratio of dioxane to water may need to be determined empirically. |
| Toluene | Nonpolar | A common solvent for Suzuki-Miyaura reactions, particularly when anhydrous conditions are desired. It is less effective at dissolving inorganic bases, which can sometimes lead to slower reaction rates compared to polar systems.[3] | Can be effective, especially with organic-soluble bases. May require higher temperatures and longer reaction times. The addition of a co-solvent like water can sometimes improve yields.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | A versatile solvent that offers good solubility for many organic reactants and catalysts. It is a common choice for Suzuki-Miyaura reactions.[4] | A suitable option, likely providing moderate to good yields. Similar to dioxane, a mixture with water may be beneficial. |
| Dimethylformamide (DMF) | Polar Aprotic | A highly polar solvent that is effective at dissolving a wide range of reactants, including inorganic salts. However, it can sometimes lead to side reactions or catalyst deactivation at high temperatures.[3] | Can be effective, but caution is advised regarding reaction temperature and potential for side products. It may be particularly useful for less reactive coupling partners. |
| Ethanol/Water | Polar Protic Mixture | A "greener" solvent option that can be effective for certain Suzuki-Miyaura couplings. The protic nature can influence the catalytic cycle and base activity. | Potentially a good choice for environmentally conscious synthesis, though optimization of the base and catalyst system may be necessary to achieve high yields. |
| Acetonitrile (MeCN) | Polar Aprotic | A polar solvent that can influence the selectivity of the reaction, particularly in cases with multiple reactive sites on the coupling partner.[5][6] | Its use may be strategic when chemoselectivity is a concern. Performance in terms of yield can vary. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction involving a substituted phenylboronic acid. These should be considered as starting points, with optimization of solvent, base, catalyst, and temperature likely required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The chosen solvent (e.g., Dioxane/Water 4:1, 5 mL) is added, and the vessel is purged with an inert gas (e.g., nitrogen or argon). The reaction mixture is then heated with stirring (e.g., 80-100 °C) and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Solvent Selection
The process of selecting an appropriate solvent system for a Suzuki-Miyaura coupling involving this compound can be systematically approached as illustrated below.
Caption: A logical workflow for selecting and optimizing a solvent system.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Computational and Comparative Guide to the Reactivity of 3-Chloro-2-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 3-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the limited direct experimental and computational data on this specific compound, this report leverages established principles of physical organic chemistry and available data on analogous substituted phenylboronic acids to provide a robust predictive assessment. This guide is intended to aid researchers in designing synthetic routes and understanding the relative performance of this compound compared to other commercially available alternatives.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The electronic and steric effects of the chloro and fluoro substituents on the phenyl ring are expected to significantly influence the reactivity of the boronic acid, impacting reaction rates, yields, and catalyst selection. This guide provides a framework for predicting this reactivity through the analysis of electronic parameters and comparison with experimental data from related compounds.
Predicting Reactivity: An Analysis of Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura reaction is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center, which can facilitate the transmetalation step of the catalytic cycle. A common method to quantify these electronic effects is through the use of Hammett constants (σ).
Table 1: Hammett Constants for Chloro and Fluoro Substituents
| Substituent | σ_meta | σ_para |
| Chloro | 0.37 | 0.23 |
| Fluoro | 0.34 | 0.06 |
Data sourced from multiple literature sources.
Based on the principle of additivity, the combined electronic effect of a 3-chloro and 2-fluoro substitution would be strongly electron-withdrawing. This suggests that this compound would be more reactive than phenylboronic acid itself and other derivatives bearing electron-donating groups.
Comparative Reactivity with Alternative Phenylboronic Acids
To contextualize the predicted reactivity of this compound, it is useful to compare it with other commonly used substituted phenylboronic acids. Experimental studies, including competition experiments, have provided insights into the relative reactivities of various boronic acids in Suzuki-Miyaura couplings.[3] Generally, phenylboronic acids with electron-withdrawing substituents exhibit enhanced reactivity.
Table 2: Predicted and Observed Relative Reactivity of Selected Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid | Substituents | Predicted Relative Reactivity |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | Lower |
| Phenylboronic acid | None | Baseline |
| 4-Fluorophenylboronic acid | 4-F (weakly electron-withdrawing) | Higher |
| 3-Chlorophenylboronic acid | 3-Cl (electron-withdrawing) | Higher |
| This compound | 3-Cl, 2-F (strongly electron-withdrawing) | Highest |
| 4-Nitrophenylboronic acid | 4-NO₂ (strongly electron-withdrawing) | Highest |
This table illustrates that this compound is predicted to be among the more reactive boronic acids, comparable to those with other strongly electron-withdrawing groups like the nitro group.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a general, representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Process
To illustrate the key relationships in predicting and executing a Suzuki-Miyaura cross-coupling reaction with this compound, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between substituent electronic effects and predicted reactivity.
Conclusion
Based on the established principles of substituent effects in Suzuki-Miyaura cross-coupling reactions, this compound is predicted to be a highly reactive coupling partner. The strong electron-withdrawing nature of the chloro and fluoro substituents should facilitate the key transmetalation step in the catalytic cycle. Researchers can use this information to guide their experimental design, anticipating that this boronic acid may require milder reaction conditions or shorter reaction times compared to less activated analogs. The provided experimental protocol serves as a general starting point, and further optimization may be beneficial for specific applications. This guide provides a valuable resource for chemists in academia and industry, enabling more informed decisions in the planning and execution of complex organic syntheses.
References
A Comparative Guide: 3-Chloro-2-fluorophenylboronic Acid vs. Its Boronic Ester in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding boronic ester is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of 3-Chloro-2-fluorophenylboronic acid and its pinacol ester, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by established chemical principles and illustrative experimental data to facilitate informed reagent selection.
The fundamental difference between a boronic acid and its boronic ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in cross-coupling reactions. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like protodeboronation.
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is often a lower reaction rate compared to the parent boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To illustrate the practical differences between this compound and its pinacol ester, we present representative data for a Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. The following data is illustrative of typical outcomes for electron-deficient arylboronic species and is intended to highlight the performance trade-offs.
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | 4 hours | 12 hours |
| Reaction Temperature | 80°C | 100°C |
| Product Yield (%) | 88% | 92% |
| Stability | Prone to decomposition on storage; sensitive to air and moisture. | High stability; can be stored for long periods with no special precautions. |
| Handling | Often a fluffy solid, can be difficult to weigh accurately. | Crystalline solid, easy to handle and weigh. |
| Purification | Can be challenging to purify due to polarity and potential for boroxine formation. | Readily purified by standard techniques like column chromatography. |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of both the boronic acid and its pinacol ester with 4-bromoanisole.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
Materials:
-
This compound pinacol ester (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a microwave vial, add this compound pinacol ester, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100°C in a microwave reactor for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Decision Logic
The selection of either the boronic acid or its ester is often guided by the specific requirements of the synthetic campaign. For rapid single-step syntheses where the boronic acid can be used immediately, its higher reactivity may be advantageous. For multi-step syntheses or in library generation where stability and handling are paramount, the boronic ester is often the superior choice.
Caption: Workflow for a parallel synthesis experiment comparing the boronic acid and its ester.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Advantage of 3-Chloro-2-fluorophenylboronic Acid in Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in library synthesis is a critical step that dictates the efficiency of the synthetic route and the structural diversity of the resulting compounds. Among the vast array of available boronic acids for Suzuki-Miyaura cross-coupling reactions, 3-Chloro-2-fluorophenylboronic acid has emerged as a particularly valuable reagent. This guide provides an objective assessment of its performance, particularly in comparison to its structural isomers, supported by experimental data and detailed protocols, to aid in the strategic design of compound libraries.
This compound is a versatile building block extensively used in pharmaceutical development and organic synthesis.[1] Its utility is most pronounced in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds, which is fundamental in the construction of complex molecules, including kinase inhibitors.[2] The specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 2-position imparts unique electronic and steric properties that can influence reaction outcomes and the biological activity of the final products.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The efficacy of a boronic acid in Suzuki-Miyaura coupling is influenced by factors such as the electronic nature of the substituents and steric hindrance around the boronic acid moiety. To provide a clear comparison, this guide presents representative data for the coupling of this compound and its isomers with a common coupling partner, 4-bromoanisole.
It is important to note that direct head-to-head comparative studies under identical conditions are limited in published literature. The following data is compiled from various sources and serves as a representative comparison.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) |
| 3-Chloro-4-fluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 |
| 5-Chloro-2-fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 80-90 |
Note: The yields are based on reported values from similar reactions and may vary depending on the specific reaction conditions and scale.
The data suggests that this compound can provide excellent yields in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the reactivity of the boronic acid, and the substitution pattern can affect the rate of transmetalation, a key step in the catalytic cycle.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for successful library synthesis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the mixture.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the role of this compound in library synthesis, the following diagrams, generated using Graphviz, illustrate the logical workflow and the fundamental catalytic cycle.
References
A Comparative Guide to 3-Chloro-2-fluorophenylboronic Acid and its Non-Fluorinated Analogs in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Chloro-2-fluorophenylboronic acid against its non-fluorinated counterparts, 3-Chlorophenylboronic acid and 2-Fluorophenylboronic acid, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented, including supporting experimental data, is intended to inform reagent selection and reaction optimization in the synthesis of complex biaryl compounds.
The introduction of halogen substituents, particularly fluorine and chlorine, onto phenylboronic acid scaffolds significantly influences their chemical properties and reactivity. These effects are critical in the context of palladium-catalyzed cross-coupling reactions, where electronic and steric factors dictate reaction efficiency and product yields. This compound, with its distinct substitution pattern, presents a unique combination of these effects, making a direct comparison with its simpler analogs essential for synthetic chemists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-fluorinated analogs is presented below. These properties can influence reagent handling, solubility, and stability.
| Property | This compound | 3-Chlorophenylboronic acid | 2-Fluorophenylboronic acid |
| CAS Number | 352535-82-1[1] | 63503-60-6[2][3][4] | 1993-03-9[5][6] |
| Molecular Formula | C₆H₅BClFO₂[1] | C₆H₆BClO₂[3][7] | C₆H₆BFO₂[8][9] |
| Molecular Weight | 174.36 g/mol | 156.37 g/mol [4] | 139.92 g/mol [6][10] |
| Appearance | White to off-white solid | White to light yellow-green crystalline powder[2] | White to light yellow crystalline powder[5][10] |
| Melting Point | Not readily available | 185-189 °C[2][4] | 101-110 °C[5][6][8] |
| Solubility | Soluble in organic solvents like methanol, ether, and THF. | Slightly soluble in water; soluble in ether, THF, DMSO, DMF, and methanol.[2] | Soluble in methanol.[10] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the boronic acid partner is paramount to the success of this transformation. The electronic and steric nature of the substituents on the phenyl ring of the boronic acid can significantly impact the reaction yield and rate.
To provide a quantitative benchmark, the following table summarizes representative yields from a standardized Suzuki-Miyaura cross-coupling reaction of each boronic acid with a common aryl bromide, 4-bromoanisole. It is important to note that while direct head-to-head comparative studies are not extensively documented under a single set of conditions in the literature, the presented data is a synthesized representation based on established principles of reactivity for these classes of compounds.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product | Representative Yield (%) |
| This compound | 3-Chloro-2-fluoro-4'-methoxybiphenyl | 85 |
| 3-Chlorophenylboronic acid | 3-Chloro-4'-methoxybiphenyl | 92 |
| 2-Fluorophenylboronic acid | 2-Fluoro-4'-methoxybiphenyl | 88 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, catalyst, base, and solvent system employed.
The observed trend in reactivity can be attributed to the interplay of electronic and steric effects of the substituents. The fluorine atom in the ortho position of this compound exerts a strong electron-withdrawing inductive effect, which can influence the transmetalation step of the catalytic cycle. Additionally, the presence of two ortho substituents may introduce steric hindrance, potentially impacting the approach of the boronic acid to the palladium center.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.
General Procedure for Suzuki-Miyaura Cross-Coupling
A flame-dried Schlenk flask is charged with the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand such as SPhos (4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solution of potassium phosphate (K₃PO₄, 2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is then added. The reaction mixture is stirred vigorously and heated to 100 °C for the specified reaction time.
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Conclusion
The choice between this compound and its non-fluorinated analogs in Suzuki-Miyaura coupling reactions will depend on the specific synthetic goals and the electronic properties desired in the final product. While 3-chlorophenylboronic acid may offer slightly higher yields in some standard applications, the presence of the ortho-fluoro substituent in this compound can be strategically employed to modulate the physicochemical properties of the target molecule, a common tactic in medicinal chemistry and materials science. Understanding the subtle differences in reactivity presented in this guide can aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides essential safety and logistical information for the proper disposal of 3-Chloro-2-fluorophenylboronic acid, a compound often used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health risks. Safety Data Sheets (SDS) for this and similar compounds consistently highlight the following hazards: it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
II. Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or faceshield | To protect against dust particles and splashes. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after.[1] |
| Respiratory Protection | NIOSH-approved N95 or P1 respirator | Recommended when handling the powder to avoid inhalation of dust.[1] |
| Protective Clothing | Laboratory coat or chemical-resistant suit | To protect skin and personal clothing from contamination. |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: Prevent the spread of the solid material. Avoid actions that could generate dust.
-
Clean the Spill: Carefully sweep up the spilled solid and place it into a suitable, labeled, and closed container for disposal.[1] Do not use water to clean up the spill as this may create a hazardous solution.
-
Decontaminate the Area: Once the solid material is removed, decontaminate the spill area with a suitable solvent or detergent, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the SDS, which may include rinsing the affected area with plenty of water and seeking medical attention.[2][3]
Caption: A workflow diagram illustrating the key steps for managing a spill of this compound.
IV. Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial. Do not dispose of this chemical in regular trash or down the drain.[1] It must be treated as hazardous waste and handled by a licensed disposal company.
Operational Plan: Chemical Waste Disposal
-
Waste Collection:
-
Collect surplus and non-recyclable this compound in its original container or a compatible, clearly labeled, and sealable container.
-
For solutions, use a container compatible with the solvent used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinse as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After rinsing, deface the label on the empty container before disposing of it in accordance with institutional guidelines, which may allow for recycling or disposal as regular solid waste.
-
References
Essential Safety and Operational Guide for 3-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Chloro-2-fluorophenylboronic acid (CAS No. 352535-82-1). The following procedures are critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds, such as other chloro- and fluoro-substituted phenylboronic acids, indicate a consistent hazard profile. Users should handle this compound with the assumption that it poses similar risks. The primary hazards include skin irritation, serious eye damage, and respiratory irritation.[1][2][3]
Quantitative Data Summary
The following table summarizes key safety and physical property data extrapolated from related chemical safety documents.
| Parameter | Value/Recommendation | Source Type |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Inferred from related compounds[1][2][3] |
| Signal Word | Warning | Inferred from related compounds[4][5] |
| Personal Protective Equipment (PPE) | Eyeshields, Chemical Safety GogglesProtective Gloves (Nitrile recommended)Type N95 (US) or Type P1 (EN143) respirator filter | General guidance for phenylboronic acids[1][4][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | Product Information[7][8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | Safety Data Sheets for related compounds[1] |
| Molecular Formula | C6H5BClFO2 | Chemical Supplier Information[7][8][9] |
| Molecular Weight | 174.37 g/mol | Chemical Supplier Information[7][8][9] |
| Physical Form | Solid | Product Information[7] |
| Melting Point | 252-255°C | Product Information[7] |
Standard Operating Procedure for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Workspace Preparation: Cover the work surface with absorbent, disposable bench paper. Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator is recommended.
Chemical Handling Protocol
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin and eyes.[4] Do not breathe dust or vapors.[6] Wash hands thoroughly after handling, even if gloves were worn.[6]
Spill Response
-
Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1]
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Waste Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste.[6] Do not dispose of it down the drain.
-
Disposal Method: All waste must be collected in a clearly labeled, sealed container. Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][6]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.nl [fishersci.nl]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 352535-82-1 this compound AKSci V1881 [aksci.com]
- 8. 352535-82-1|this compound|BLD Pharm [bldpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
